molecular formula C10H7ClN2O2 B2979007 Methyl 2-chloroquinoxaline-5-carboxylate CAS No. 2092029-47-3

Methyl 2-chloroquinoxaline-5-carboxylate

Cat. No.: B2979007
CAS No.: 2092029-47-3
M. Wt: 222.63
InChI Key: FZHXQUJSMZHJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloroquinoxaline-5-carboxylate ( 2092029-47-3) is a versatile chemical scaffold based on the quinoxaline core, a nitrogen-rich heterocyclic compound of significant interest in scientific research . With a molecular formula of C 10 H 7 ClN 2 O 2 and a molecular weight of 222.63 g/mol , this compound is characterized by its fused benzene and pyrazine rings, which provide a planar aromatic structure ideal for molecular interactions . The two distinct functional groups on the quinoxaline core make it a valuable building block in organic synthesis and drug discovery. The carboxylic acid methyl ester and the chloro-substituent at the 2-position are excellent handles for further synthetic modification, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . Quinoxaline derivatives are extensively investigated for their multidimensional biological activities . This compound is particularly relevant in the development of novel therapeutic agents, with research indicating potential as a precursor for substances with antiviral activity against respiratory pathogens, including influenza and coronaviruses such as SARS-CoV-2 . Some quinoxaline analogues have been shown in computational docking studies to bind with high affinity to key viral proteins, such as the protease responsible for SARS-CoV-2 replication, suggesting a mechanism for inhibiting viral propagation . Furthermore, the quinoxaline scaffold is a critical nucleus in other pharmacological domains, including anticancer research, due to its good pharmacokinetic properties . Handling and Storage: For prolonged storage, it is recommended to keep the product under an inert atmosphere and at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloroquinoxaline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-3-2-4-7-9(6)12-5-8(11)13-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHXQUJSMZHJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-chloroquinoxaline-5-carboxylate: Structural Profiling, Mechanistic Synthesis, and Applications in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-chloroquinoxaline-5-carboxylate (CAS: 2092029-47-3) is a highly functionalized, privileged heterocyclic building block extensively utilized in modern medicinal chemistry and agrochemical development. The quinoxaline (benzopyrazine) scaffold is a ubiquitous pharmacophore recognized for its diverse biological activities, including kinase inhibition, antimicrobial, and antineoplastic properties. The strategic positioning of a labile chlorine atom at the C2 position and a methyl ester at the C5 position provides orthogonal reactivity, allowing researchers to perform sequential, regioselective modifications to build complex molecular libraries.

This technical guide provides an authoritative breakdown of the compound's structural parameters, the mechanistic causality behind its synthesis, and self-validating experimental protocols for its handling and functionalization.

Physicochemical Profiling & Structural Analysis

With a molecular weight of exactly 222.63 g/mol , this compound sits well within the Lipinski Rule of 5 parameters, making it an ideal starting material for oral drug candidates. The low molecular weight allows for extensive downstream elaboration (e.g., adding bulky solubilizing groups or target-specific pharmacophores) without exceeding the 500 Da threshold commonly desired in small-molecule therapeutics.

The structure features a fully conjugated bicyclic system. The electron-withdrawing nature of the pyrazine nitrogens significantly depletes the electron density at the C2 and C3 positions. This electronic deficiency is the fundamental driver for the high reactivity of the C2-chlorine towards nucleophiles.

Table 1: Physicochemical & Structural Properties
PropertyValue
IUPAC Name This compound
CAS Number 2092029-47-3
Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
SMILES O=C(C1=C2N=CC(Cl)=NC2=CC=C1)OC
Topological Polar Surface Area (TPSA) 52.08 Ų
LogP (Predicted) ~2.07
Hydrogen Bond Donors / Acceptors 0 / 4
Rotatable Bonds 1

Data aggregated from computational profiling and commercial specifications ( [1], [2]).

Table 2: Safety & Handling Profile
Hazard ClassGHS StatementsPrecautionary Directives
Acute Toxicity (Oral) H302: Harmful if swallowedP264: Wash skin thoroughly after handling
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves/eye protection
Serious Eye Damage H319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water
Specific Target Organ Toxicity H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist

Mechanistic Synthesis & Chemical Reactivity

The synthesis of 2-chloroquinoxalines typically follows a two-stage convergent approach, moving from a simple diamine to the highly reactive chlorinated heterocycle.

  • Bicyclic Ring Formation (Condensation): The thermodynamic stability of the aromatic quinoxaline system drives the condensation between a substituted o-phenylenediamine (e.g., methyl 2,3-diaminobenzoate) and an α-keto acid or ester (e.g., ethyl glyoxylate). This reaction yields the intermediate methyl 2-oxo-1,2-dihydroquinoxaline-5-carboxylate. The causality here is rooted in the nucleophilic attack of the primary amines on the carbonyl carbons, followed by dehydration to form the pyrazine ring.

  • Deoxychlorination: The lactam intermediate exists in a tautomeric equilibrium with its lactim (2-hydroxyquinoxaline) form. Treatment with phosphorus oxychloride (POCl3) converts the hydroxyl group into a good leaving group (dichlorophosphate). The addition of catalytic N,N-dimethylformamide (DMF) is a critical experimental choice; it generates the highly electrophilic Vilsmeier-Haack intermediate in situ, which accelerates the chlorination and prevents the formation of unreactive polymeric byproducts ( [3]).

Synthesis A Methyl 2,3-diaminobenzoate (Starting Material) C Condensation (EtOH, Reflux) A->C B Ethyl glyoxylate (Reagent) B->C D Methyl 2-oxo-1,2-dihydro- quinoxaline-5-carboxylate C->D Cyclization E Chlorination (POCl3, DMF cat., 100°C) D->E F Methyl 2-chloroquinoxaline- 5-carboxylate (Target) E->F Halogenation G SNAr / Cross-Coupling (Drug Discovery) F->G Functionalization

Synthetic workflow and downstream functionalization of this compound.

Experimental Protocols: Standardized Synthetic Workflow

Protocol: Deoxychlorination of Methyl 2-oxo-1,2-dihydroquinoxaline-5-carboxylate

Objective: Convert the lactam precursor to the highly reactive 2-chloro derivative. Self-Validating System: The reaction progress must be monitored by the disappearance of the highly polar lactam starting material on TLC (typically emitting bright blue fluorescence under 254 nm UV) and the appearance of a higher Rf, less polar product spot.

Step-by-Step Methodology:

  • Reagent Charging: In a flame-dried, argon-purged round-bottom flask, suspend 1.0 equivalent of methyl 2-oxo-1,2-dihydroquinoxaline-5-carboxylate in neat phosphorus oxychloride (POCl3, 5.0 equivalents). Causality: Using neat POCl3 ensures it acts as both the solvent and the chlorinating agent, driving the equilibrium forward.

  • Catalyst Addition: Add 0.1 equivalents of anhydrous N,N-dimethylformamide (DMF) dropwise at 0 °C. Causality: DMF reacts with POCl3 to form the Vilsmeier-Haack reagent. This highly electrophilic species activates the tautomeric hydroxyl group far more efficiently than POCl3 alone, significantly reducing reaction time and thermal degradation.

  • Reflux & Monitoring: Heat the reaction mixture to 100 °C for 2-4 hours. Validate completion by quenching a 10 µL aliquot in saturated NaHCO3 and extracting with ethyl acetate for TLC analysis (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Quenching (Critical Safety Step): Once complete, cool the mixture to room temperature. Concentrate the bulk POCl3 under reduced pressure. Slowly pour the remaining viscous residue over crushed ice with vigorous stirring. Causality: POCl3 reacts violently with water. Removing the bulk under vacuum minimizes the exothermic hazard, while the ice quench controls the temperature, preventing the hydrolysis of the newly formed C-Cl bond or the C5 methyl ester.

  • Extraction & Purification: Neutralize the aqueous phase to pH 7 using cold saturated NaHCO3. Extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography to yield the pure this compound.

Applications in Advanced Drug Development

The dual functionality of this compound makes it a cornerstone in modern drug discovery:

  • Nucleophilic Aromatic Substitution (SNAr): The C2-chlorine is highly activated by the adjacent pyrazine nitrogens. The electron-withdrawing nature of the heterocycle lowers the LUMO energy, facilitating the attack of nucleophiles (e.g., amines) in an addition-elimination mechanism. Using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is essential; it scavenges the generated HCl, preventing the protonation of the nucleophilic amine and ensuring the reaction proceeds to completion.

  • Transition-Metal Catalyzed Couplings: The C2 position can undergo Suzuki-Miyaura coupling with arylboronic acids to yield 2-arylquinoxalines, expanding the hydrophobic footprint of the molecule for better target pocket occupancy.

  • Ester Functionalization: The C5 methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid using LiOH. The resulting acid can be coupled with various aliphatic or aromatic amines using standard peptide coupling reagents (e.g., HATU, EDC) to form carboxamides. These carboxamides often serve as critical hydrogen-bond donors/acceptors in the hinge-binding region of kinase targets or as vectors for antimicrobial activity ( [4]).

References

  • PrepChem. "Synthesis of 2-chloroquinoxaline." Source: PrepChem. URL: [Link]

  • Srinivas, K. et al. "Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives." Source: Journal of Applicable Chemistry, 2014. URL: [Link]

An In-depth Technical Guide to 5-Methoxycarbonyl-2-chloroquinoxaline: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 5-methoxycarbonyl-2-chloroquinoxaline (also known as Methyl 2-chloroquinoxaline-5-carboxylate), a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will delve into its fundamental chemical and physical properties, present a validated, step-by-step synthesis protocol, and explore its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists who utilize functionalized quinoxalines as key intermediates in the synthesis of complex molecular architectures and bioactive compounds.

Chemical Identity and Physicochemical Properties

5-Methoxycarbonyl-2-chloroquinoxaline is a solid, crystalline compound under standard conditions. The quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. The substituents at the C2 and C5 positions—a reactive chlorine atom and a methyl ester group, respectively—provide orthogonal handles for sequential, selective chemical modifications.

The chlorine atom at the C2 position acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) and is highly amenable to transition-metal-catalyzed cross-coupling reactions. The methyl ester at the C5 position offers a site for derivatization through hydrolysis and subsequent amide bond formation, a common strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Table 1: Physicochemical and Computational Data for 5-Methoxycarbonyl-2-chloroquinoxaline

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 5-Quinoxalinecarboxylic acid, 2-chloro-, methyl ester[1]
CAS Number 2092029-47-3[1]
Molecular Formula C₁₀H₇ClN₂O₂[1]
Molecular Weight 222.63 g/mol [1][2]
Physical Form Solid, Powder
Purity ≥95%[1]
InChI Key FZHXQUJSMZHJRW-UHFFFAOYSA-N
SMILES O=C(C1=C2N=CC(Cl)=NC2=CC=C1)OC[1]
Calculated LogP 2.0698[1]
Topological Polar Surface Area (TPSA) 52.08 Ų[1]

Synthesis and Purification Protocol

The synthesis of 5-methoxycarbonyl-2-chloroquinoxaline is most effectively achieved through a two-step sequence starting from commercially available methyl 2,3-diaminobenzoate. This strategy is based on the classical and robust Hinsberg quinoxaline synthesis, followed by a chlorination reaction.

SynthesisWorkflow

Step 1: Synthesis of Methyl 2-hydroxyquinoxaline-5-carboxylate

The initial step involves the condensation of methyl 2,3-diaminobenzoate with glyoxal. This reaction forms the core quinoxaline ring system.

  • Rationale: The Hinsberg reaction is a reliable method for forming the quinoxaline scaffold. It proceeds by the sequential condensation of the two amine groups of the o-phenylenediamine with the two carbonyl groups of the glyoxal, followed by an oxidative aromatization which often occurs spontaneously in air. Using a water/ethanol co-solvent system ensures the solubility of both the organic diamine and the aqueous glyoxal solution.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add methyl 2,3-diaminobenzoate (1.0 eq).

  • Add a 1:1 mixture of ethanol and water as the solvent.

  • Add a 40% aqueous solution of glyoxal (1.1 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Dry the resulting solid, methyl 2-hydroxyquinoxaline-5-carboxylate, under vacuum. The product is often of sufficient purity for the next step without further purification.

Step 2: Synthesis of 5-Methoxycarbonyl-2-chloroquinoxaline

The intermediate hydroxyquinoxaline is converted to the target chloroquinoxaline using a standard chlorinating agent. The product exists in tautomeric equilibrium with its quinoxalin-2(1H)-one form, which readily undergoes chlorination.

  • Rationale: Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for converting hydroxyl groups on heterocyclic rings (especially those adjacent to a ring nitrogen) into chlorides.[3] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. POCl₃ can also serve as the solvent when used in large excess.

Experimental Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution), place methyl 2-hydroxyquinoxaline-5-carboxylate (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-3 hours. The solid will gradually dissolve as the reaction progresses. Monitor by TLC until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate as a solid.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 5-methoxycarbonyl-2-chloroquinoxaline.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 5-methoxycarbonyl-2-chloroquinoxaline lies in the differential reactivity of its two functional groups, making it an ideal scaffold for building molecular complexity. The C2-chloro group is the primary site for diversification via cross-coupling chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the quinoxaline ring system makes the C2-position highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods are pillars of modern medicinal chemistry for their broad functional group tolerance and reliable C-C and C-N bond formation.[3][4][5]

3.1.1. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling enables the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C2-position by reacting the chloroquinoxaline with an appropriate boronic acid or boronate ester.[5][6]

SuzukiCoupling

  • Significance for Drug Development: This reaction is fundamental for constructing biaryl and hetero-biaryl motifs, which are prevalent in kinase inhibitors and other targeted therapeutics. The ability to rapidly generate a library of analogues by varying the boronic acid partner is a key advantage in structure-activity relationship (SAR) studies.

3.1.2. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of a C-N bond by coupling the chloroquinoxaline with a primary or secondary amine.[3][4][7] This reaction has largely replaced older, harsher methods for synthesizing N-aryl compounds.

BuchwaldHartwig

  • Significance for Drug Development: The 2-aminoquinoxaline core is a key pharmacophore in many biologically active molecules. This reaction provides a direct and versatile route to access a diverse range of substituted aminoquinoxalines, which are often explored for their potential as kinase inhibitors, antibacterial agents, and antiviral compounds.

Safety and Handling

5-Methoxycarbonyl-2-chloroquinoxaline is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, under an inert atmosphere at 2-8 °C.[1]

Conclusion

5-Methoxycarbonyl-2-chloroquinoxaline is a high-value, versatile intermediate for the synthesis of complex heterocyclic compounds. Its robust synthesis and the presence of two distinct, reactive functional groups make it an ideal starting material for the construction of diverse chemical libraries. The demonstrated utility in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination solidifies its importance as a building block for modern drug discovery and development programs. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and application in a research setting.

References

  • University of Florida. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • European Patent Office. (n.d.). QUINOXALINONES AND DIHYDROQUINOXALINONES AS RESPIRATORY SYNCYTIAL VIRUS ANTIVIRAL AGENTS - Patent 2948444. Retrieved from [Link]

  • Nolan, S. P., et al. (2015).
  • PubChemLite. (n.d.). Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2). Retrieved from [Link]

  • Google Patents. (n.d.). WO2004060887A1 - Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Comparative Analysis of Quinoxaline-5-carboxylate and 6-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the structural, synthetic, and functional distinctions between quinoxaline-5-carboxylate and quinoxaline-6-carboxylate isomers. It is designed for medicinal chemists and process scientists requiring high-fidelity protocols and mechanistic insights.

Synthesis, Characterization, and Pharmacophore Implications

Executive Summary

The quinoxaline scaffold (benzopyrazine) is a privileged structure in drug discovery, serving as the core for AMPA receptor antagonists, kinase inhibitors, and intercalating antibiotics. The differentiation between the 5-carboxylate (peri-position) and 6-carboxylate (meta-position) isomers is not merely structural but functional. The 5-isomer introduces significant steric clash with the N4-nitrogen lone pair (the "peri-effect") and alters the dipole vector, often reducing metabolic stability but increasing solubility. The 6-isomer offers a linear substitution vector, typically favored for deep-pocket binding in enzymes (e.g., kinase ATP pockets). This guide details the regioselective synthesis, NMR-based differentiation, and biological implications of these isomers.

Structural & Electronic Divergence

The physicochemical differences between these isomers arise from the proximity of the carboxylate group to the heteroatoms (N1 and N4).

The Peri-Effect (5-Isomer)

In the 5-carboxylate isomer, the carbonyl oxygen or the ester alkoxy group resides in the peri-position relative to N4.

  • Steric Strain: The Van der Waals radius of the substituent at C5 overlaps with the lone pair orbital of N4. This forces the carboxylate to rotate out of the aromatic plane, breaking conjugation and altering the pKa of the parent acid.

  • Electronic Repulsion: The high electron density of N4 repels the electron-rich carboxylate oxygen, creating a dipole "kink" that destabilizes the crystal lattice (often resulting in lower melting points compared to the 6-isomer).

The Linear Vector (6-Isomer)

In the 6-carboxylate isomer, the substituent is remote from the nitrogen atoms.

  • Planarity: The carboxylate can remain coplanar with the aromatic system, maximizing

    
    -conjugation.
    
  • Symmetry: The 6-isomer possesses a substitution vector that aligns more closely with the molecule's major axis, facilitating stacking interactions (

    
    -
    
    
    
    stacking) in solid-state and DNA intercalation.

Targeted Synthesis: Regiocontrol Protocols

Relying on electrophilic substitution (e.g., carboxylation of quinoxaline) yields difficult-to-separate mixtures. The only self-validating method for obtaining pure isomers is de novo cyclization using specific diaminobenzoic acid precursors.

Synthetic Logic Diagram

QuinoxalineSynthesis Start34 3,4-Diaminobenzoic Acid Inter34 Condensation (Regioselective) Start34->Inter34 Start23 2,3-Diaminobenzoic Acid Inter23 Condensation (Regioselective) Start23->Inter23 Glyoxal Glyoxal / 1,2-Dicarbonyl Glyoxal->Inter34 Glyoxal->Inter23 Prod6 Quinoxaline-6-carboxylic acid (Linear) Inter34->Prod6 Yields 6-isomer Prod5 Quinoxaline-5-carboxylic acid (Peri-substituted) Inter23->Prod5 Yields 5-isomer

Caption: Divergent synthesis pathways. Regiochemistry is pre-determined by the amine positions on the benzoic acid scaffold.

Protocol A: Synthesis of Quinoxaline-6-Carboxylic Acid

Precursor: 3,4-Diaminobenzoic acid. Rationale: The carboxylic acid moiety is para to one amine and meta to the other. Upon condensation with a symmetric diketone (e.g., glyoxal), the substitution pattern is locked at position 6.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,4-diaminobenzoic acid (10.0 mmol) in Ethanol (30 mL).

  • Reagent Addition: Add Glyoxal (40% aq. solution, 12.0 mmol) dropwise at room temperature.

    • Note: A slight excess of glyoxal ensures complete consumption of the diamine, preventing side reactions.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to 0°C. The 6-isomer typically precipitates due to its planar stacking ability.

  • Purification: Filter the precipitate. Recrystallize from hot Ethanol/Water (9:1).

    • Expected Yield: 85–92%.

Protocol B: Synthesis of Quinoxaline-5-Carboxylic Acid

Precursor: 2,3-Diaminobenzoic acid. Rationale: The carboxylic acid is ortho to one amine and meta to the other. Cyclization places the carboxylate at the "peri" position (C5).

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,3-diaminobenzoic acid (10.0 mmol) in Ethanol (30 mL).

  • Reagent Addition: Add Glyoxal (40% aq. solution, 12.0 mmol).

  • Catalysis: Add a catalytic amount of Acetic Acid (0.5 mL) to accelerate the condensation, as the 2,3-diamine is often less nucleophilic due to steric crowding from the adjacent carboxylate.

  • Reflux: Heat to reflux for 4–6 hours.

  • Workup: Evaporate solvent to dryness. The 5-isomer is often more soluble and may not precipitate as easily.

  • Purification: Flash column chromatography (SiO2, Gradient: DCM -> 5% MeOH/DCM).

    • Expected Yield: 70–80% (Lower due to steric hindrance).

Analytical Differentiation (NMR Spectroscopy)[1]

Proton NMR (


H-NMR) is the definitive method for distinguishing the isomers without X-ray crystallography. The distinction relies on the spin-spin coupling topology  of the benzene ring protons.
Comparative NMR Data Table
FeatureQuinoxaline-5-carboxylateQuinoxaline-6-carboxylate
Proton Topology Contiguous (H6, H7, H8)Separated (H5 isolated from H7, H8)
H-5 Signal N/A (Substituted)Singlet (s) or narrow doublet (d, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Hz)
H-6 Signal Doublet (d) (

Hz)
N/A (Substituted)
H-7 Signal Triplet (t) or dd (

Hz)
Doublet of Doublets (dd) (

Hz)
H-8 Signal Doublet (d) (

Hz)
Doublet (d) (

Hz)
Key Diagnostic Look for the Triplet (H7).[1][2][3][4][5][6][7][8][9][10][11] Only the 5-isomer has a proton flanked by two other protons.Look for the Singlet (H5). The 6-isomer has an isolated proton between the N and the substituent.
NMR Interpretation Logic
  • 5-Isomer (AMX System): You will observe a classic "Doublet - Triplet - Doublet" pattern (or d-dd-d). The "Triplet" is H7 coupling to both H6 and H8.

  • 6-Isomer (ABX System): You will observe a "Singlet - Doublet - Doublet" pattern. H5 appears as a singlet (or very narrow doublet due to meta-coupling) because it has no ortho-neighbors.

Functional Implications in Drug Development[13]

Structure-Activity Relationship (SAR)

The choice between 5- and 6-substitution dictates the binding mode.

  • Kinase Inhibitors: Most ATP-competitive inhibitors utilize the 6-position. The 6-substituent points towards the solvent-accessible region or the ribose pocket, allowing for solubilizing groups (e.g., piperazines). A 5-substituent often clashes with the "gatekeeper" residue or the hinge region backbone.

  • AMPA/NMDA Antagonists: In quinoxaline-2,3-diones (e.g., NBQX), electron-withdrawing groups (nitro, cyano, carboxyl) at position 6 are critical for binding affinity. Position 5 is generally intolerant to substitution due to steric clash with the receptor pocket walls.

Solubility and Physical Properties
  • Solubility: The 5-carboxylate isomer generally exhibits higher solubility in organic solvents than the 6-isomer. The "peri" interaction prevents efficient crystal packing, whereas the 6-isomer packs into tight, planar sheets.

  • pKa: The 5-carboxylic acid is typically weaker (higher pKa) than the 6-isomer. The proximity to the N4 lone pair (H-bond acceptor) can form an intramolecular H-bond with the acid proton, stabilizing the protonated form and making it harder to dissociate.

References

  • Hinsberg Reaction & Classical Synthesis: Source: "Syntheses of Quinoxaline Derivatives." Organic Reactions.[12][6][8][13] Link:

  • NMR Characterization of Quinoxalines: Source: "1H and 13C NMR spectra of quinoxaline derivatives." Spectrochimica Acta Part A. Link:

  • Biological Activity (AMPA/Kinase): Source: "Quinoxaline derivatives as privileged scaffolds for the treatment of cancer."[13][14] European Journal of Medicinal Chemistry. Link:

  • Isomer Separation Techniques: Source: "Separation of positional isomers of quinoxaline derivatives by HPLC." Journal of Chromatographic Science. Link:

  • General Chemistry of Quinoxalines: Source: "Quinoxaline: A versatile heterocyclic system."[12][6][15][14] Chemistry of Heterocyclic Compounds. Link:

Sources

An In-depth Technical Guide on the Solubility of Methyl 2-chloroquinoxaline-5-carboxylate in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-chloroquinoxaline-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As with any compound destined for these applications, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical parameter influencing bioavailability, formulation, and reaction kinetics. This guide provides a comprehensive technical overview of the solubility of this compound in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.

This document is intended for researchers, scientists, and professionals in drug development and related fields. It will delve into the theoretical underpinnings of solubility, provide a robust experimental framework for its determination, and offer insights into the expected solubility behavior of the target compound in these solvents.

Understanding Solubility: The "Like Dissolves Like" Principle

The adage "like dissolves like" is a cornerstone of solubility prediction. It posits that a solute will dissolve best in a solvent that has a similar polarity.[2][3] To understand the solubility of this compound, we must first consider its molecular structure and the properties of DMSO and methanol.

This compound: This molecule possesses a quinoxaline core, which is a bicyclic aromatic system containing two nitrogen atoms. The presence of a chloro-substituent and a methyl carboxylate group further influences its polarity. The nitrogen atoms and the carbonyl group of the ester can act as hydrogen bond acceptors. The overall molecule can be considered moderately polar.

Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent.[4][5][6] Its high dielectric constant and ability to dissolve a wide range of both polar and nonpolar compounds make it a versatile solvent in organic chemistry and for biological assays.[5][6][7] As an aprotic solvent, it lacks acidic protons and does not act as a hydrogen bond donor.

Methanol (MeOH): Methanol is a polar protic solvent.[8][9] The hydroxyl group (-OH) allows methanol to act as both a hydrogen bond donor and acceptor.[10] It is miscible with water and many organic solvents.[11][12]

Predicting Solubility

Based on the "like dissolves like" principle, we can make some initial predictions:

  • In DMSO: Given that DMSO is a highly polar aprotic solvent and quinoxaline derivatives generally exhibit good solubility in such solvents, it is anticipated that this compound will be readily soluble in DMSO.[13]

  • In Methanol: As a polar protic solvent, methanol's ability to dissolve the compound will depend on the balance of polar and nonpolar characteristics of the solute. The presence of the quinoxaline ring system might limit its solubility compared to more polar compounds, but the ester and nitrogen functionalities should allow for some degree of dissolution.

Experimental Determination of Solubility

To obtain quantitative data on the solubility of this compound, a well-defined experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[2][14]

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_solute Weigh excess This compound mix Combine solute and solvent in a sealed vial prep_solute->mix prep_solvent Measure known volume of DMSO or Methanol prep_solvent->mix agitate Agitate at constant temperature (e.g., 24-72 hours) mix->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant through a 0.45 µm PTFE filter centrifuge->filter prepare_samples Prepare dilutions of the filtered saturated solution filter->prepare_samples hplc Quantify concentration using HPLC prepare_samples->hplc calculate Calculate solubility (e.g., in mg/mL or mM) hplc->calculate

Caption: Workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Methanol (MeOH), analytical grade

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and 0.45 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to separate vials. The excess is crucial to ensure a saturated solution is formed.

    • Add a known volume of DMSO to one set of vials and methanol to another.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[2]

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Centrifuge the vials to further pellet the undissolved solid.[2]

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[2]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Prepare accurate dilutions of the filtered saturated solutions.

    • Analyze the standard solutions and the diluted samples by HPLC to determine the concentration of the solute in the saturated solution.[2]

    • Generate a calibration curve from the standard solutions to ensure accurate quantification.

  • Data Reporting:

    • The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or molarity (M), at the specified temperature.

Expected Results and Discussion
SolventSolvent TypeExpected SolubilityRationale
DMSO Polar AproticHighDMSO is a strong universal solvent capable of dissolving a wide range of organic compounds.[4][5][6] Quinoxaline-containing polymers have shown excellent solubility in polar aprotic solvents like DMSO.[13]
Methanol Polar ProticModerate to GoodMethanol's polarity and ability to form hydrogen bonds should allow for the dissolution of the moderately polar this compound.[8][10] However, the aromatic quinoxaline core may limit its solubility compared to more polar, less rigid structures.

The higher expected solubility in DMSO can be attributed to its strong dipole moment and its ability to effectively solvate the this compound molecule. While methanol can also solvate the molecule through hydrogen bonding and dipole-dipole interactions, the energetic cost of disrupting the hydrogen-bonding network of methanol to accommodate the solute might be higher, potentially leading to lower solubility compared to DMSO.

Conclusion

A thorough understanding of the solubility of this compound in DMSO and methanol is crucial for its effective use in research and development. While quantitative data is best determined experimentally, the principles of "like dissolves like" provide a strong predictive framework. It is anticipated that this compound will exhibit high solubility in the polar aprotic solvent DMSO and moderate to good solubility in the polar protic solvent methanol. The provided detailed experimental protocol based on the shake-flask method offers a reliable and standardized approach for researchers to determine the precise solubility values, enabling informed decisions in formulation, reaction optimization, and biological screening.

References

  • Vertex AI Search. (n.d.). Dimethyl Sulfoxide (DMSO) - Common Organic Chemistry.
  • Oreate AI Blog. (2025, December 30). Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry.
  • Solubility of Things. (n.d.). Quinoxaline derivative.
  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Scribd. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Sigma-Aldrich. (n.d.). Methanol.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • RSC Publishing. (2025, November 19). Beyond the solvent role: discovery of DMSO as a versatile radical reagent for organic transformations.
  • Vinati Organics. (2025, September 30). Why Methyl Alcohol Is Critical in the Manufacturing of Formaldehyde & Solvents.
  • NIH. (n.d.). Physics-Based Solubility Prediction for Organic Molecules - PMC.
  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
  • ChemBlink. (2024, October 27). Organic Solvents in Chemistry and Laboratories.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (n.d.). Table 2 Solubility of Polyamides containing quinoxaline moiety from....
  • Quora. (2018, September 12). Why is methanol used as a first solvent?.
  • American Chemical Society. (2013, March 11). Methanol.
  • NIH. (2023, November 9). Quinoxaline derivatives as attractive electron-transporting materials - PMC.

Sources

Commercial & Technical Profile: Methyl 2-chloroquinoxaline-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a critical technical resource for researchers and procurement specialists evaluating Methyl 2-chloroquinoxaline-5-carboxylate (CAS: 2092029-47-3). It synthesizes market data, synthesis logic, and quality control protocols to support high-stakes drug development programs.

Part 1: Executive Technical Summary

This compound is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors (e.g., VEGFR-2) and epigenetic modulators (HDAC inhibitors). Its value lies in its dual-functionalization potential :

  • C2-Chlorine: A highly reactive handle for SNAr (Nucleophilic Aromatic Substitution) reactions, allowing the introduction of amines or ethers.

  • C5-Ester: A stable handle for subsequent hydrolysis to carboxylic acid or conversion to amides, enabling scaffold growth in a vector orthogonal to the C2 substitution.

Key Specifications:

  • CAS Number: 2092029-47-3[1][2][3]

  • Molecular Formula: C₁₀H₇ClN₂O₂[3]

  • Molecular Weight: 222.63 g/mol [3]

  • Physical State: Off-white to pale yellow solid

  • Solubility: Soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform).

Part 2: Commercial Landscape & Pricing Analysis

Supplier Tiering & Availability

This compound is not a commodity chemical; it is a Tier 2/3 Research Chemical , meaning it is typically held in low stock (milligram scale) or synthesized on demand.

Supplier TierRepresentative CompaniesAvailability StatusTypical Lead Time
Tier 1 (Global Catalogs) Sigma-Aldrich (Merck), Fisher ScientificLow / Inquiry 2–4 Weeks (often drop-shipped)
Tier 2 (Specialist CROs) ChemScene, BLD Pharm, EnamineIn Stock (mg scale) 3–7 Days
Tier 3 (Bulk/Custom) WuXi AppTec, Combi-BlocksMake-to-Order 4–8 Weeks
Price Benchmarking (Q1 2025 Estimates)

Pricing is non-linear and heavily dependent on the synthesis scale due to the cost of the regioselective starting material (Methyl 2,3-diaminobenzoate).

QuantityEstimated Price Range (USD)Unit Cost (USD/g)Notes
100 mg $180 – $250$2,000/gHigh premium for catalog handling.
250 mg $300 – $450$1,400/gStandard research scale.
1 g $800 – $1,200$1,000/gRequires inquiry; price drops significantly.
10 g+ Custom Quote<$500/gCustom synthesis batch pricing applies.

Procurement Strategy: For screening hits requiring >5g, do not buy multiple 1g catalog packs. Initiate a Custom Synthesis (FTE or Fee-for-Service) request immediately, as the bulk cost is driven by the starting material, not the labor.

Part 3: Synthesis & Impurity Logic (The "Why" Behind the Price)

The high cost and specific impurity profile stem from the regioselectivity challenge in its synthesis. Unlike the common 6-carboxylate isomer (derived from cheap 3,4-diaminobenzoate), the 5-carboxylate requires Methyl 2,3-diaminobenzoate .

Synthesis Workflow & Regiochemistry

The synthesis follows a modified Hinsberg reaction followed by chlorination.

SynthesisPath SM Methyl 2,3-diaminobenzoate (High Cost Driver) Inter Intermediate Mixture: 2-OH vs 3-OH Isomers SM->Inter + Gly, Cyclization Gly Glyoxylic Acid / Ester Gly->Inter Sep Purification Step (Critical Yield Loss) Inter->Sep Regioisomer Separation Chlor Chlorination (POCl3 / Reflux) Sep->Chlor Pure 2-OH Isomer Final Methyl 2-chloroquinoxaline- 5-carboxylate Chlor->Final Cl Substitution

Figure 1: Synthetic pathway highlighting the critical regioselectivity bottleneck.

Critical Impurity Profile

When evaluating a new batch, QC must check for these specific impurities which can ruin SAR (Structure-Activity Relationship) data:

  • Regioisomer (Methyl 3-chloroquinoxaline-5-carboxylate):

    • Origin: Attack of the wrong amine nitrogen on the aldehyde of glyoxylate during cyclization.

    • Impact: The 3-Cl isomer has vastly different reactivity in SNAr reactions.

    • Detection:1H NMR is required.[4][5] Look for the shift in the singlet proton at the C3 position.

  • Hydrolysis Product (Acid):

    • Origin: Moisture exposure during storage (ester hydrolysis).

    • Detection: LC-MS (Mass shift -14 Da) or broad peak in NMR >11 ppm.

  • Residual POCl3 / Phosphates:

    • Origin: Incomplete quenching of the chlorination step.

    • Impact: Cytotoxicity in biological assays (false positives).

Part 4: Quality Control & Handling Protocol

Incoming QC Checklist

Do not assume catalog purity (often listed as >95%) is sufficient for late-stage lead optimization.

MethodParameterAcceptance Criterion
LC-MS Identity[M+H]⁺ = 223.0/225.0 (Cl pattern 3:1)
1H NMR (DMSO-d₆) Regio-purityDistinct singlet for H3 proton; integration of aromatic region must match 5-sub pattern.
HPLC Purity>98% (254 nm); <0.5% of 3-Cl isomer.
Storage & Stability
  • Moisture Sensitivity: The C2-Chlorine is susceptible to slow hydrolysis to the 2-hydroxy (quinoxalinone) species if stored in humid conditions.

  • Recommendation: Store at -20°C under inert gas (Argon/Nitrogen). Desiccate before opening.

Part 5: Applications in Drug Discovery

This scaffold is a "privileged structure" for designing inhibitors that target the ATP-binding pocket of kinases.

Applications Core Methyl 2-chloroquinoxaline- 5-carboxylate SNAr S_NAr Displacement (C2 Position) Core->SNAr + Amines/Phenols Hyd Ester Hydrolysis (C5 Position) Core->Hyd + LiOH/NaOH Kinase Kinase Inhibitors (VEGFR-2, EGFR) SNAr->Kinase H-Bond Acceptor Intercal DNA Intercalators SNAr->Intercal HDAC HDAC Inhibitors (Zinc Binding Groups) Hyd->HDAC Linker Attachment

Figure 2: Functionalization logic for medicinal chemistry applications.

References
  • ChemScene Product Data. this compound (CAS 2092029-47-3).[3] Retrieved from

  • Sigma-Aldrich Catalog. Quinoxaline Building Blocks. Retrieved from

  • National Institutes of Health (PMC). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors. Retrieved from

  • PubChem Compound Summary. Quinoxaline-5-carboxylic acid derivatives. Retrieved from

Sources

Structural Cheminformatics and Synthetic Utility of Methyl 2-chloroquinoxaline-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, heteroaromatic scaffolds are the cornerstone of small-molecule therapeutics. The quinoxaline nucleus, characterized by its fused benzene and pyrazine rings, is a privileged structure frequently embedded in kinase inhibitors, antimicrobial agents, and receptor antagonists. Methyl 2-chloroquinoxaline-5-carboxylate (CAS: 2092029-47-3) represents a highly versatile, orthogonally functionalized molecular building block.

This whitepaper provides an in-depth analysis of its structural identifiers (SMILES, InChIKey), the mechanistic rationale behind its bimodal reactivity, and a validated protocol for its application in library synthesis. By understanding the electronic properties governing this scaffold, researchers can predictably engineer complex molecular architectures.

Cheminformatic Identity and Physicochemical Data

Accurate molecular representations are critical for computational screening, quantitative structure-activity relationship (QSAR) modeling, and inventory management. The Simplified Molecular-Input Line-Entry System (SMILES) and the IUPAC International Chemical Identifier (InChIKey) serve as the digital fingerprints for this compound[1][2].

The InChIKey is particularly vital as a collision-resistant, fixed-length hash that enables seamless cross-referencing across disparate chemical databases (e.g., PubChem, ChEMBL) without the formatting ambiguities inherent to standard SMILES strings.

Table 1: Primary Chemical Identifiers and Properties
ParameterValueSignificance
IUPAC Name This compoundStandardized nomenclature.
CAS Registry Number 2092029-47-3Unique numerical identifier[3].
SMILES O=C(C1=C2N=CC(Cl)=NC2=CC=C1)OCEnables substructure searching and 2D topology mapping[2].
InChIKey FZHXQUJSMZHJRW-UHFFFAOYSA-N27-character hash for exact-match database queries[1].
Molecular Formula C₁₀H₇ClN₂O₂Defines exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 222.63 g/mol Crucial for stoichiometric calculations[2].

Mechanistic Rationale: Orthogonal Reactivity Profile

The strategic value of this compound lies in its orthogonal reactivity, which allows for sequential, site-selective functionalization without the need for complex protecting group strategies. This is driven by the distinct electronic environments of its two functional handles.

  • C2-Chloro Electrophilicity: The pyrazine ring of the quinoxaline core is highly electron-deficient. The two nitrogen atoms exert a strong inductive and resonance-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 position. This makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, and alkoxides. Furthermore, the chloride serves as an excellent oxidative addition partner for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

  • C5-Methyl Ester Stability: The methyl ester at the C5 position acts as a stable, masked carboxylic acid. It remains inert under the mildly basic conditions typically used for SNAr at the C2 position. Once the C2 position is elaborated, the ester can be subjected to basic saponification (e.g., LiOH in THF/H₂O) to reveal the free carboxylic acid, which can then undergo amide coupling to extend the molecule into a target chemical space.

Reactivity Core This compound (Core Scaffold) SNAr C2-Nucleophilic Substitution (S_NAr with Amines/Thiols) Core->SNAr Nucleophile, Base 80°C, Polar Solvent Hydrolysis C5-Ester Saponification (Reveals Carboxylic Acid) Core->Hydrolysis LiOH/NaOH THF/H2O, RT CrossCoupling C2-Palladium Cross-Coupling (Suzuki/Sonogashira) Core->CrossCoupling Pd Catalyst, Ligand Boronic Acid, Base

Figure 1: Orthogonal reactivity pathways of this compound.

Experimental Protocol: SNAr Functionalization

To demonstrate the practical application of this building block, the following protocol details a self-validating SNAr reaction with a primary amine. As an application scientist, I emphasize that every step is designed to maximize yield while providing clear in-process control (IPC) markers.

Reagents and Materials
  • This compound (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Action: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Causality: DMF is chosen due to its high dielectric constant, which stabilizes the Meisenheimer complex intermediate formed during the SNAr mechanism.

  • Action: Add the primary amine (1.2 eq) followed by DIPEA (2.0 eq).

  • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the substitution, preventing the amine nucleophile from becoming protonated and unreactive.

Step 2: Thermal Activation

  • Action: Seal the vial and heat the mixture to 80 °C using a heating block.

  • Causality: While the quinoxaline core is electron-deficient, the C2-chloro group requires thermal energy to overcome the activation barrier for nucleophilic attack, especially with sterically hindered or less nucleophilic amines.

Step 3: In-Process Control (Self-Validation)

  • Action: After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation Marker: The reaction is deemed complete when the starting material peak (m/z 223 [M+H]⁺ based on the C₁₀H₇ClN₂O₂ formula[2]) completely disappears, replaced by the product mass peak (m/z = 223 - 35.5 (Cl) + Amine Mass). TLC (Hexanes/EtOAc) can also be used to visually track the consumption of the starting material.

Step 4: Workup and Purification

  • Action: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Action: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

Protocol Prep 1. Reagent Assembly Core + Amine + DIPEA in DMF Heat 2. Thermal Activation Heat to 80°C Prep->Heat IPC 3. In-Process Control LC-MS: Monitor m/z 223 Disappearance Heat->IPC Workup 4. Aqueous Workup EtOAc Extraction, LiCl Wash IPC->Workup Purify 5. Purification Flash Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for the S_NAr functionalization of the quinoxaline scaffold.

Safety and Handling Considerations

According to safety data[1], this compound is classified under several GHS hazard statements, notably:

  • H302: Harmful if swallowed.

  • H315 / H319: Causes skin irritation and serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol: All manipulations of the dry powder must be performed within a certified chemical fume hood. Personnel must wear standard PPE, including nitrile gloves, safety goggles, and a lab coat. The compound should be stored sealed in a dry environment at room temperature (or 2-8°C for long-term preservation depending on the supplier's specific lot instructions)[1][2].

References

Sources

Safety data sheet (SDS) for Methyl 2-chloroquinoxaline-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safe Handling & Application Profile of Methyl 2-chloroquinoxaline-5-carboxylate

Document Control:

  • Subject: this compound[1][2]

  • CAS Registry Number: 2092029-47-3[1][2]

  • Version: 1.0 (Research Grade)[3]

Executive Technical Summary

This compound is a high-value heterocyclic building block utilized primarily in medicinal chemistry for structure-activity relationship (SAR) exploration.[2] Its core value lies in its bifunctional reactivity :

  • C2-Position (Electrophilic): The chlorine atom at position 2 is highly activated for Nucleophilic Aromatic Substitution (SNAr), allowing rapid derivatization with amines, thiols, and alkoxides.[2][3]

  • C5-Position (Ester): The methyl ester serves as a latent carboxylic acid or a handle for further reduction/amidation.[2][3]

Critical Handling Note: As an imidoyl chloride equivalent, the C2-Cl bond is susceptible to hydrolysis under acidic/basic aqueous conditions.[2][3] Strict adherence to anhydrous storage protocols is required to maintain reagent integrity.[2][3]

Physicochemical Profile & Identification

PropertySpecificationTechnical Insight
CAS Number 2092029-47-3Unique identifier for the 5-isomer methyl ester.[1][2]
Formula C₁₀H₇ClN₂O₂High nitrogen content increases polarity.[2][3]
Molecular Weight 222.63 g/mol Suitable for fragment-based drug discovery (FBDD).[2]
Physical State Solid (Powder)Typically off-white to pale yellow.[2]
Solubility DMSO, DCM, EtOAcLow water solubility; hydrolyzes slowly in water.[2][3]
Storage 2–8°C, Inert GasCrucial: Prevent moisture ingress to avoid HCl release and hydrolysis to the 2-hydroxy derivative.[2]

Hazard Identification & Risk Assessment (GHS)

This compound is a functionalized halo-heterocycle.[2][3] While specific toxicological data (LD50) for this exact catalog number is limited, structural alerts dictate handling it as a Category 4 Acute Toxin and Irritant .[2][3]

GHS Classification[4][5][6][7]
  • Signal Word: WARNING

  • Pictogram: Exclamation Mark (GHS07)[3]

Hazard StatementCodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed.[2][3]
Skin Irritation H315Causes skin irritation.[2][3][4][5][6]
Eye Irritation H319Causes serious eye irritation.[2][3][4][5][6]
STOT-SE H335May cause respiratory irritation.[2][3][4][6]
Expert Risk Analysis
  • Inhalation Risk: Dust generation is the primary vector.[2][3] The quinoxaline core can be sensitizing.[2][3] Use a fume hood.[2][3]

  • Reactive Hazards: In contact with strong nucleophiles (e.g., concentrated amines) or strong bases, this compound may generate heat and displace chloride ions.[2][3]

Protocol: Self-Validating Storage & Handling System

To ensure scientific integrity, the handling of this compound must follow a "Chain of Custody" logic that prevents degradation.[2][3]

The "Dry-Chain" Workflow
  • Receipt: Verify seal integrity immediately. If the bottle feels warm or smells acrid (HCl), hydrolysis may have occurred.[2][3]

  • Storage: Store under Argon or Nitrogen atmosphere at 2–8°C.

  • Usage: Allow the vial to warm to room temperature before opening to prevent condensation (which kills the C-Cl bond).[2][3]

Visual Workflow: Safe Handling Logic

G Receipt 1. Receipt Check Seal Integrity Equilibration 2. Thermal Equilibration Warm to RT (30 min) Receipt->Equilibration Prevents Condensation Opening 3. Opening In Fume Hood (No Humidity) Equilibration->Opening Aliquot 4. Aliquot Weigh quickly Opening->Aliquot Reseal 5. Reseal Purge with N2/Ar Aliquot->Reseal Critical Step Storage 6. Storage 2-8°C, Dark Reseal->Storage

Figure 1: The "Dry-Chain" protocol ensures the electrophilic C2-Cl bond remains intact by preventing condensation-induced hydrolysis.[2]

Emergency Response Protocols

  • Eye Contact: Flush with water for 15 minutes.[2][3][6] Mechanism: The ester and chloro groups can hydrolyze on the ocular surface, changing local pH.[2][3] Immediate dilution is vital.[2][3]

  • Skin Contact: Wash with soap and water.[2][3][6] Do not use ethanol (may enhance absorption).[2][3]

  • Spill Cleanup:

    • Evacuate area if dust is airborne.[2][3][6]

    • Wear N95/P100 respirator and nitrile gloves.[2][3]

    • Wet wipe (using an inert solvent like heptane or dry wipe followed by wet) to prevent dust scattering.[2][3]

    • Treat waste as halogenated organic waste.[2][3]

Application Science: Synthetic Utility

For drug development professionals, this molecule is a scaffold.[2][3] The reactivity difference between the C2-Cl and the C5-Ester allows for orthogonal functionalization .[2]

Primary Reaction: SNAr Displacement

The nitrogen atoms in the quinoxaline ring pull electron density, making the C2 position highly electron-deficient.[2]

  • Reagents: Primary/Secondary amines, Thiols.[2][3]

  • Conditions: Mild base (DIPEA/K₂CO₃), polar aprotic solvent (DMF/DMSO), 25–60°C.[2][3]

  • Monitoring: The reaction is self-indicating; the starting material (Cl) is less polar than the amine product (detectable by TLC/LCMS).[2]

Visual Workflow: Orthogonal Functionalization Strategy

ReactionPath Start This compound (Core Scaffold) Step1 Step 1: S_NAr Displacement (Nucleophile: R-NH2, R-SH) Start->Step1 High Reactivity (C2-Cl) Intermediate 2-Substituted Quinoxaline (Ester Intact) Step1->Intermediate Step2A Path A: Ester Hydrolysis (LiOH, THF/H2O) -> Acid Intermediate->Step2A C5 Functionalization Step2B Path B: Amidation (AlMe3, Amine) -> Amide Intermediate->Step2B

Figure 2: Synthetic logic for utilizing the scaffold. The C2-Cl is displaced first due to its high electrophilicity, leaving the ester available for subsequent modification.[2][3]

References

  • PubChem. (2025).[2][3][4] 2-Chloroquinoxaline Compound Summary. National Library of Medicine.[2][3] Retrieved October 26, 2023, from [Link][3]

Sources

Methodological & Application

Protocol for Nucleophilic Aromatic Substitution (SNAr) of Methyl 2-chloroquinoxaline-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the protocol for functionalizing Methyl 2-chloroquinoxaline-5-carboxylate via Nucleophilic Aromatic Substitution (SNAr). The quinoxaline scaffold is a privileged structure in medicinal chemistry, often found in kinase inhibitors and antimicrobial agents.[1]

The presence of the chlorine atom at the C2 position, combined with the electron-withdrawing nature of the pyrazine ring nitrogens and the C5-carboxylate ester, renders this substrate highly electrophilic. This protocol prioritizes regiochemical fidelity , yield optimization , and scalability , providing a robust framework for displacing the C2-chloride with various nucleophiles (amines, thiols, and alkoxides).

Mechanistic Rationale

Electronic Activation

The reactivity of this compound is driven by two synergistic factors:

  • Inductive & Mesomeric Withdrawal (Pyrazine Ring): The nitrogen atoms at positions 1 and 4 are highly electronegative. The imine-like character of the N1=C2 bond specifically activates the C2 position for nucleophilic attack.

  • Remote Activation (C5-Ester): The methyl ester at C5 exerts an electron-withdrawing effect (EWG) on the benzene ring. Through conjugation, this decreases the electron density of the fused system, further stabilizing the anionic Meisenheimer-like intermediate formed during the reaction.

Reaction Mechanism

The reaction proceeds via a classical addition-elimination pathway (


).[2][3]
  • Addition: The nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the pyrazine ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The high energy of the intermediate drives the re-aromatization of the system, expelling the chloride ion as the leaving group.

Visualization: SNAr Mechanism

SNAr_Mechanism Reactant This compound (Electrophilic C2) TS Meisenheimer Complex (Anionic Intermediate) Reactant->TS + Nu: (Attack at C2) Nucleophile Nucleophile (Nu:) (Amine/Thiol/Alkoxide) Nucleophile->TS Product C2-Substituted Product TS->Product Elimination of Cl- LeavingGroup Chloride Ion (Cl-) TS->LeavingGroup

Caption: Stepwise addition-elimination mechanism showing the formation of the resonance-stabilized intermediate.

Experimental Design & Optimization

Solvent Selection
  • Polar Aprotic (Recommended): DMF, DMSO, or NMP. These solvents solvate the cation of the base, leaving the nucleophile "naked" and more reactive. They are essential for less reactive nucleophiles or sterically hindered amines.

  • Protic Solvents: Ethanol, n-Butanol. Suitable for highly reactive amines (e.g., benzylamine, morpholine). Protic solvents can assist in stabilizing the leaving group but may reduce nucleophilicity via hydrogen bonding.

Base Selection
  • Organic Bases (Standard): DIPEA (Hünig's base) or Triethylamine (TEA). These scavenge the HCl byproduct.[4] DIPEA is preferred to minimize competitive nucleophilic attack by the base itself.

  • Inorganic Bases: K2CO3 or Cs2CO3. Used when the nucleophile is a salt (e.g., a thiol sodium salt) or requires deprotonation in situ (e.g., phenols).

Reaction Conditions Table
ParameterStandard ConditionAggressive ConditionMild Condition
Solvent DMF or AcetonitrileDMSO or NMPEthanol or THF
Base DIPEA (2.0 - 3.0 equiv)Cs2CO3TEA
Temp 60°C - 80°C100°C - 120°CRT (25°C)
Time 2 - 6 Hours1 - 2 Hours12 - 24 Hours
Atmosphere Ambient AirNitrogen/ArgonNitrogen

Detailed Protocol: Amination

Target: Synthesis of Methyl 2-(alkylamino)quinoxaline-5-carboxylate.

Reagents[4]
  • This compound (1.0 equiv)

  • Amine Nucleophile (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF (Concentration: 0.2 M - 0.5 M)

Step-by-Step Procedure
  • Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous DMF .

  • Addition: Add DIPEA (2.5 equiv) followed by the Amine Nucleophile (1.2 equiv).

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.

  • Reaction: Seal the vial and heat to 60°C in a heating block. Stir vigorously.

  • Monitoring: Monitor reaction progress by TLC (System: 30-50% EtOAc in Hexanes) or LC-MS after 2 hours.

    • Target: Disappearance of starting material (SM) peak; appearance of product mass [M+H]+.

    • SM Retention: If SM persists after 4 hours, increase temperature to 80°C.

  • Workup (Precipitation Method - Preferred):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

    • The product often precipitates as a solid. Filter, wash with water, and dry under vacuum.

  • Workup (Extraction Method - Alternative):

    • Dilute with EtOAc and wash with water (x3) and brine (x1) to remove DMF.

    • Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Visualization: Experimental Workflow

Workflow Start Start: Dissolve Substrate in DMF AddReagents Add DIPEA + Amine Start->AddReagents Heat Heat to 60°C (2-4 Hours) AddReagents->Heat Check Check TLC/LCMS Heat->Check Complete Reaction Complete? Check->Complete IncreaseTemp Increase Temp to 80°C Complete->IncreaseTemp No (SM remains) Workup Workup: Pour into Ice Water Complete->Workup Yes IncreaseTemp->Heat Filter Filter Solid (Precipitation) Workup->Filter Extract Extract w/ EtOAc (If oil) Workup->Extract Final Final Product (Dry & Characterize) Filter->Final Extract->Final

Caption: Decision tree for the synthesis, monitoring, and workup of the SNAr reaction.

Troubleshooting & Critical Nuances

Common Failure Modes
  • Hydrolysis of Ester: Avoid strong hydroxide bases (NaOH, KOH) or aqueous conditions at high temperatures, as the C5-methyl ester is prone to hydrolysis to the carboxylic acid. Use anhydrous carbonate bases (K2CO3) if inorganic bases are required.

  • Low Reactivity: If the nucleophile is weak (e.g., aniline), add a catalytic amount of NaI or KI (10 mol%) to form the more reactive transient 2-iodo intermediate (Finkelstein-type activation).

  • Regioselectivity Issues: While rare for this specific mono-chloro substrate, ensure the starting material is pure. The C2 position is significantly more reactive than C3 due to the specific activation patterns of the quinoxaline ring.

Safety Considerations
  • Sensitizers: Quinoxaline derivatives can be skin sensitizers. Handle with gloves and in a fume hood.

  • Thermal Runaway: SNAr reactions can be exothermic. On scales >5g, add the nucleophile slowly at lower temperatures before heating.

References

  • Ajani, O. O., et al. "Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives." International Journal of Medicinal Chemistry, 2014. Link

  • BenchChem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-quinoxaline Derivatives." BenchChem Protocols, 2025.[4][5] Link

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism." Master Organic Chemistry, 2018. Link

  • RSC Publishing. "Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen." Organic & Biomolecular Chemistry, 2005. Link

  • Sigma-Aldrich. "Product Specification: this compound." Merck/Sigma-Aldrich, 2025. Link

Sources

Application Note: Synthesis of Quinoxaline-5-Carboxamides from Methyl Ester Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

Quinoxaline-5-carboxamides represent a privileged structural motif in modern drug discovery. Derivatives of this scaffold have demonstrated profound biological efficacy, functioning as highly selective Poly (ADP-ribose) polymerase (PARP-1/2) inhibitors in oncology[1] and exhibiting broad-spectrum antibacterial and antiprotozoal properties[2].

From a synthetic perspective, constructing the amide bond directly on the electron-deficient quinoxaline ring presents unique challenges. The starting material of choice is typically methyl quinoxaline-5-carboxylate . Methyl esters are highly stable and easily functionalized, but their inherent stability makes them relatively unreactive toward unactivated amines. To overcome this thermodynamic barrier, two primary synthetic workflows are employed:

  • Pathway A (Direct Amidation): Lewis acid-mediated direct aminolysis.

  • Pathway B (Two-Step Saponification-Coupling): Base-catalyzed hydrolysis followed by electrophilic activation of the resulting carboxylic acid.

As an application scientist, choosing between these pathways requires balancing substrate stability, amine nucleophilicity, and operational safety. This guide details the mechanistic causality, comparative data, and self-validating protocols for both approaches.

Mechanistic Pathways & Workflow Visualization

Pathway A: Direct Aminolysis via Lewis Acid Activation

Direct amidation of methyl esters bypasses the need to isolate a carboxylic acid intermediate. However, simply heating an ester with an amine often fails or requires extreme temperatures that degrade the quinoxaline core. To facilitate this, Trimethylaluminum (AlMe₃) is utilized[3].

  • Causality: AlMe₃ reacts with the primary or secondary amine to liberate methane gas, forming a highly nucleophilic dimethylaluminum amide complex. The aluminum atom simultaneously acts as a Lewis acid, coordinating to the carbonyl oxygen of the methyl quinoxaline-5-carboxylate. This dual activation lowers the activation energy for the nucleophilic attack, stabilizing the tetrahedral intermediate and driving the expulsion of methanol.

Pathway B: Saponification and Mild Amide Coupling

For substrates containing functional groups sensitive to strong Lewis acids, or when utilizing sterically hindered amines, a two-step approach is preferred.

  • Causality: The methyl ester is first hydrolyzed to quinoxaline-5-carboxylic acid using aqueous sodium hydroxide[4]. After isolation, the acid is activated. While harsh reagents like thionyl chloride (SOCl₂) can be used[2], they risk chlorinating the electron-deficient pyrazine ring of the quinoxaline. Therefore, 1,1'-Carbonyldiimidazole (CDI) is the preferred activating agent[4]. CDI forms a highly reactive acyl imidazole intermediate under mild, room-temperature conditions, driven by the entropically favorable release of carbon dioxide (CO₂).

G A Methyl Quinoxaline- 5-carboxylate B Direct Amidation (AlMe3, Amine, 80°C) A->B Pathway A C Quinoxaline-5- carboxylic acid A->C Pathway B NaOH, MeOH/H2O E Quinoxaline-5- carboxamide B->E D Amide Coupling (CDI, Amine, RT) C->D D->E

Synthesis workflows for quinoxaline-5-carboxamides from methyl ester precursors.

Comparative Data Analysis

To assist in route selection, the following table summarizes the operational metrics of both pathways based on standard laboratory scale (1–10 mmol) syntheses.

ParameterPathway A: Direct Amidation (AlMe₃)Pathway B: Two-Step (NaOH → CDI)
Overall Yield 60% – 85%[3]70% – 95%[4]
Total Reaction Time 5 – 12 hours16 – 24 hours (includes isolation)
Substrate Scope Excellent for unhindered aliphatic/aryl aminesBroad; accommodates bulky and sensitive amines
Key Reagents Trimethylaluminum (AlMe₃, 2.0 M in toluene)NaOH, 1,1'-Carbonyldiimidazole (CDI)
Safety Profile High Risk: AlMe₃ is highly pyrophoricLow/Moderate Risk: Standard reagents
Workup Complexity Requires Rochelle's salt to break Al-emulsionsSimple acid/base extractions

Detailed Experimental Protocols

Protocol A: Direct AlMe₃-Mediated Amidation

This protocol requires rigorous anhydrous conditions. AlMe₃ is pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon).

Materials:

  • Methyl quinoxaline-5-carboxylate (1.0 equiv, e.g., 1.0 mmol)

  • Amine (1.2 equiv, 1.2 mmol)

  • Trimethylaluminum (1.5 equiv, 0.75 mL of a 2.0 M solution in toluene)[3]

  • Anhydrous Dichloromethane (DCM) or Toluene (5.0 mL)

Step-by-Step Procedure:

  • Complex Formation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Flush with Argon. Add the amine (1.2 mmol) and anhydrous solvent (3.0 mL). Cool the solution to 0 °C using an ice bath.

  • AlMe₃ Addition: Slowly add the AlMe₃ solution (1.5 mmol) dropwise via syringe. Self-Validation Cue: You will observe mild effervescence (methane gas evolution). Stir at 0 °C for 30 minutes, then allow it to warm to room temperature (RT) for 1 hour to ensure complete formation of the aluminum amide complex.

  • Ester Addition: Dissolve methyl quinoxaline-5-carboxylate (1.0 mmol) in 2.0 mL of anhydrous solvent. Add this solution dropwise to the reaction mixture at RT.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 5 hours[3]. Monitor reaction progress via TLC (DCM/MeOH, 95:5).

  • Quenching (Critical Step): Cool the reaction to 0 °C. Carefully quench by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) dropwise. Causality: Rochelle's salt chelates the aluminum ions, preventing the formation of thick, intractable aluminum hydroxide gels that trap the product.

  • Extraction: Stir vigorously for 1 hour until two distinct, clear layers form. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Two-Step Saponification and CDI Coupling

This protocol is highly reliable and avoids pyrophoric reagents, making it ideal for scale-up or parallel library synthesis.

Step 1: Saponification to Quinoxaline-5-carboxylic acid

  • Suspend methyl quinoxaline-5-carboxylate (1.0 mmol) in a mixture of Methanol (4.0 mL) and Water (1.0 mL).

  • Add solid NaOH (3.0 mmol)[4].

  • Heat the mixture to reflux (approx. 70 °C) for 2 hours. Self-Validation Cue: The starting material suspension will gradually dissolve into a clear, homogeneous solution as the carboxylate salt forms.

  • Cool to RT and remove the methanol under reduced pressure. Dilute the aqueous residue with 5 mL of water.

  • Cool to 0 °C and slowly acidify with 1M HCl to pH ~3-4. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry thoroughly under high vacuum to afford the intermediate acid.

Step 2: CDI-Mediated Amide Coupling

  • In a dry flask under Nitrogen, dissolve the dry quinoxaline-5-carboxylic acid (1.0 mmol) in anhydrous Tetrahydrofuran (THF) (5.0 mL).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 mmol) in one portion[4].

  • Stir at RT for 1–2 hours. Self-Validation Cue: Vigorous evolution of CO₂ gas confirms the formation of the active acyl imidazole.

  • Add the desired amine (1.2 mmol) directly to the reaction mixture. (If using an amine hydrochloride salt, add 1.2 mmol of Triethylamine or DIPEA as well).

  • Stir at RT for 12 hours.

  • Quench with water (10 mL) and extract with Dichloromethane (3 × 10 mL). Wash the organics with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the pure quinoxaline-5-carboxamide.

Analytical Characterization Signatures

Successful conversion from the methyl ester to the carboxamide is easily verified via standard spectroscopic methods:

  • ¹H NMR (CDCl₃ or DMSO-d₆): Disappearance of the sharp singlet at ~3.90–4.00 ppm (ester -OCH₃)[4]. Appearance of amide N-H protons (typically broad singlets between 7.50–9.50 ppm, depending on hydrogen bonding) and corresponding amine substituent peaks.

  • IR Spectroscopy: Shift of the carbonyl (C=O) stretch from ~1720 cm⁻¹ (ester) to ~1650–1680 cm⁻¹ (amide I band)[4].

  • LC-MS: Observation of the expected[M+H]⁺ molecular ion peak corresponding to the specific carboxamide derivative[3].

References

  • TW201000468A - Quinoxaline-and quinoline-carboxamide derivatives (Google Patents).
  • Synthesis / Full Text (Thieme E-Journals).
  • Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives (ResearchGate). Highlights the biological relevance of quinoxaline-5-carboxamides as antibacterial agents.
  • Alternative formats (University of Bath). Discusses the application of quinoxaline-5-carboxamides as selective PARP inhibitors.

Sources

Application Note: Chemoselective Hydrolysis of Methyl 2-Chloroquinoxaline-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydrolysis of methyl 2-chloroquinoxaline-5-carboxylate to 2-chloroquinoxaline-5-carboxylic acid presents a distinct chemoselectivity challenge in drug development and heterocyclic synthesis. The objective is to cleanly saponify the C5-methyl ester without degrading the highly reactive C2-chloro substituent. This guide provides a mechanistic rationale and two field-validated, self-validating protocols—organotin-mediated and acid-catalyzed hydrolysis—designed to completely suppress unwanted side reactions.

Mechanistic Rationale & The SNAr Challenge

The quinoxaline scaffold is profoundly electron-deficient. The presence of the two nitrogen heteroatoms withdraws electron density from the pyrazine ring, rendering the chlorine atom at the C2 position highly activated towards Nucleophilic Aromatic Substitution (SNAr) .

When researchers attempt standard basic saponification (e.g., using LiOH or NaOH in aqueous THF/MeOH), the hydroxide (OH⁻) or methoxide (MeO⁻) ions act as hard, free nucleophiles in the bulk solvent. Because the activation energy for SNAr at the C2 position is competitive with the nucleophilic attack on the C5-ester carbonyl, standard basic hydrolysis invariably results in the displacement of the chloride. This yields 2-hydroxyquinoxaline-5-carboxylic acid or 2-methoxyquinoxaline-5-carboxylic acid as the dominant byproducts .

To achieve strict chemoselectivity, the nucleophilicity required for ester cleavage must be decoupled from the nucleophilicity that triggers SNAr. This is achieved via two orthogonal strategies:

  • Organotin-Mediated Cleavage : Utilizing Trimethyltin hydroxide (Me₃SnOH). This reagent operates via a concerted mechanism. The tin center coordinates to the ester carbonyl, delivering the hydroxide intramolecularly. This prevents the existence of "free" hydroxide ions in solution, completely bypassing the SNAr S-complex intermediate .

  • Acid-Catalyzed Hydrolysis : Utilizing aqueous HCl. Under acidic conditions, the SNAr pathway is disabled because it requires a strong nucleophile. The ester undergoes standard AAC2 hydrolysis via carbonyl protonation and subsequent attack by water.

Reaction Pathway Visualization

ReactionPathways SM Methyl 2-chloroquinoxaline- 5-carboxylate [m/z 222.0] Target 2-Chloroquinoxaline- 5-carboxylic acid [m/z 208.0] SM->Target Me3SnOH, DCE, 80°C (Chemoselective) SM->Target 6M HCl, Dioxane, 95°C (Chemoselective) Byproduct 2-Hydroxyquinoxaline- 5-carboxylic acid [m/z 190.0] SM->Byproduct LiOH or NaOH (SNAr Displacement)

Figure 1: Divergent reactivity of this compound under basic vs. selective conditions.

Comparative Strategy Matrix

To aid in route selection, the quantitative and qualitative parameters of the available hydrolysis strategies are summarized below:

Hydrolysis StrategyReagents & SolventTempChemoselectivity (Ester vs. C2-Cl)Expected YieldPrimary Application
Standard Basic LiOH (1.5 eq), THF/H₂O25 °CPoor (High SNAr risk)< 20%Not recommended.
Organotin-Mediated Me₃SnOH (3.0 eq), DCE80 °CExcellent (No free nucleophiles)85 - 95%Late-stage synthesis, sensitive substrates (mg to gram scale).
Acid-Catalyzed 6M HCl, 1,4-Dioxane95 °CExcellent (Cl is stable to acid)75 - 90%Early-stage scale-up, process chemistry (>10 gram scale).

Experimental Protocols

Protocol A: Trimethyltin Hydroxide (Me₃SnOH) Mediated Hydrolysis

This is the premier method for discovery chemistry, offering exceptionally mild conditions and high fidelity.

Materials:

  • This compound (1.0 equiv)

  • Trimethyltin hydroxide (Me₃SnOH) (3.0–4.0 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve the starting material (1.0 mmol) in anhydrous DCE to achieve a 0.1 M concentration.

  • Reagent Addition: Add Me₃SnOH (3.0 equiv) in one portion. Safety Note: Organotin compounds are highly toxic and readily absorbed through the skin; perform all operations in a certified fume hood with appropriate PPE.

  • Thermal Activation: Heat the reaction mixture to 80 °C in an oil bath. Stir vigorously for 8–12 hours.

  • Monitoring: Monitor the reaction via LC-MS. The reaction is complete when the starting material peak is fully consumed.

  • Tin Scavenging & Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash with 5% aqueous KHSO₄ (or 1M HCl). This step is critical: it ensures the target carboxylic acid remains protonated (partitioning into the organic layer) while washing away water-soluble tin byproducts.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure 2-chloroquinoxaline-5-carboxylic acid.

Protocol B: Acid-Catalyzed Hydrolysis

Recommended for process chemistry and large-scale synthesis where toxic organotin reagents are prohibited.

Materials:

  • This compound (1.0 equiv)

  • 6M Aqueous Hydrochloric Acid (HCl)

  • 1,4-Dioxane

Step-by-Step Methodology:

  • Reaction Setup: Suspend the starting material (10.0 mmol) in a 1:1 (v/v) mixture of 1,4-Dioxane and 6M aqueous HCl (total volume 50 mL). Dioxane is selected as the co-solvent due to its miscibility with aqueous acid and its high boiling point.

  • Thermal Activation: Heat the biphasic mixture to 95–100 °C. The mixture will become homogeneous as it reaches reflux. Stir for 12–18 hours.

  • Precipitation: Upon complete consumption of the starting material (verified by LC-MS), remove the heat source and allow the reaction to cool to room temperature, then further cool to 0 °C in an ice bath. The free carboxylic acid will precipitate directly from the acidic aqueous medium.

  • Isolation: Filter the resulting precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual acid.

  • Drying: Dry the solid under high vacuum at 40 °C to constant weight.

Analytical Characterization & Self-Validation

To ensure the integrity of the protocol and confirm that SNAr has been successfully avoided, researchers must utilize LC-MS isotopic pattern analysis. This serves as a self-validating system for the workflow:

  • Starting Material (Ester): Expected [M+H]⁺ = 223.0 . Due to the natural abundance of ³⁵Cl and ³⁷Cl, you must observe a distinct 3:1 isotopic ratio at m/z 223.0 and 225.0.

  • Target Product (Free Acid): Expected [M+H]⁺ = 209.0 . The 3:1 isotopic ratio at m/z 209.0 and 211.0 must be preserved, confirming the chlorine atom is intact.

  • SNAr Byproduct (2-Hydroxy Acid): Expected[M+H]⁺ = 191.0 . If SNAr has occurred, the mass will shift to 191.0, and critically, the 3:1 isotopic pattern will disappear , as the molecule no longer contains a halogen.

References

  • Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angewandte Chemie International Edition, 44(9), 1378-1382.[Link]

  • Organic Chemistry Portal. (n.d.). Hydrolysis of Esters.[Link]

Technical Guide: Reaction of Methyl 2-chloroquinoxaline-5-carboxylate with Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals. It synthesizes established heterocyclic chemistry principles with specific protocols for the functionalization of Methyl 2-chloroquinoxaline-5-carboxylate .

Executive Summary

The reaction of This compound (1) with hydrazine hydrate is a pivotal transformation in the synthesis of fused tricyclic systems (e.g., [1,2,4]triazolo[4,3-a]quinoxalines) with potent bioactive profiles (antimicrobial, anticancer).

This reaction is governed by the competition between two nucleophilic pathways:

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of the C-2 chlorine.
    
  • Nucleophilic Acyl Substitution: Hydrazinolysis of the C-5 methyl ester.

This guide provides two distinct protocols to control chemoselectivity: Protocol A for the selective isolation of the 2-hydrazino ester, and Protocol B for the full conversion to the di-functionalized hydrazide.

Mechanistic Insight & Chemoselectivity

The quinoxaline ring is highly


-deficient, activating the C-2 position toward nucleophilic attack. The C-5 ester is electronically coupled to the ring but is kinetically less reactive than the C-2 chloride.
Reaction Pathways[1][2][3][4][5][6][7][8]
  • Kinetic Product (Path A): At lower temperatures (0–25 °C), hydrazine acts as a soft nucleophile, preferentially attacking the C-2 position via an addition-elimination mechanism (

    
    ). The leaving group (
    
    
    
    ) is displaced, yielding Methyl 2-hydrazinoquinoxaline-5-carboxylate (2) .
  • Thermodynamic/Exhaustive Product (Path B): Under forcing conditions (Reflux, Excess

    
    ), the hydrazine attacks the ester carbonyl, converting it to the hydrazide. This yields 2-Hydrazinoquinoxaline-5-carbohydrazide (3) .
    
Mechanistic Diagram

The following diagram illustrates the bifurcation of the reaction pathway based on thermal energy and stoichiometry.

ReactionPathway SM Methyl 2-chloroquinoxaline- 5-carboxylate (1) Inter Meisenheimer-like Intermediate SM->Inter + N2H4 (SNAr Step 1) ProdB Product B: 2-Hydrazinoquinoxaline- 5-carbohydrazide SM->ProdB Direct Exhaustive Path Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Inter ProdA Product A: Methyl 2-hydrazinoquinoxaline- 5-carboxylate Inter->ProdA Low Temp (0-25°C) - HCl (Kinetic Control) ProdA->ProdB Reflux, Excess N2H4 (Hydrazinolysis)

Figure 1: Chemoselective pathways. Path A (Green) yields the mono-substituted ester. Path B (Red) yields the di-hydrazide.

Experimental Protocols

Safety Precaution (Critical)
  • Hydrazine Hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood with double nitrile gloves.

  • Quinoxalines may be skin sensitizers.

Protocol A: Selective Synthesis of Methyl 2-hydrazinoquinoxaline-5-carboxylate

Objective: Displace C-2 Chlorine while preserving the C-5 Ester.

Reagents:

  • Substrate (1): 1.0 mmol (222.6 mg)

  • Hydrazine Hydrate (80% or 99%): 1.1 mmol (slight excess to prevent dimerization)

  • Solvent: Ethanol (Absolute) or Methanol (5 mL)

  • Base (Optional): Triethylamine (1.0 mmol) – Note: Usually not required as the product precipitates as a free base or HCl salt depending on workup, but hydrazine excess acts as the acid scavenger.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of This compound in 5 mL of absolute ethanol. Cool the solution to 0–5 °C in an ice bath.

  • Addition: Add 1.1 mmol of hydrazine hydrate dropwise over 5 minutes. Crucial: Slow addition prevents local heating which could trigger ester attack.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT) for 1–2 hours.

    • Monitoring: Check TLC (System: Hexane:EtOAc 1:1). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Workup:

    • The product typically precipitates as a yellow/orange solid.

    • Filter the solid under vacuum.

    • Wash with cold ethanol (2 x 2 mL) and diethyl ether (to remove trace hydrazine).

  • Purification: Recrystallize from Ethanol if necessary.

Expected Yield: 85–92% Key Characterization Signal: Retention of the methyl ester singlet (


 ppm) in 

NMR.
Protocol B: Synthesis of 2-Hydrazinoquinoxaline-5-carbohydrazide

Objective: Exhaustive conversion of both Cl and Ester to Hydrazine/Hydrazide functionalities.

Reagents:

  • Substrate (1): 1.0 mmol

  • Hydrazine Hydrate: 5.0 – 10.0 mmol (Large excess drives the equilibrium).

  • Solvent: Ethanol (10 mL).

Step-by-Step Procedure:

  • Preparation: Suspend 1.0 mmol of substrate in 10 mL Ethanol.

  • Addition: Add 5–10 mmol of hydrazine hydrate in one portion.

  • Reaction: Heat the mixture to Reflux (78 °C) . Maintain reflux for 4–6 hours.

    • Observation: The solid may initially dissolve and then reprecipitate as the less soluble di-hydrazide forms.

  • Workup:

    • Cool the mixture to RT and then to 0 °C.

    • Filter the precipitate.[1][2]

    • Wash extensively with water (to remove excess hydrazine) followed by hot ethanol.

  • Drying: Dry in a vacuum oven at 50 °C.

Expected Yield: 75–85% Key Characterization Signal: Disappearance of O-Methyl singlet; appearance of broad hydrazide -NHNH2 signals in NMR (


 9.0–10.0 ppm).

Data Summary & Troubleshooting

Comparison of Conditions
ParameterProtocol A (Selective)Protocol B (Exhaustive)
Temperature 0 °C

RT
Reflux (

78 °C)
Hydrazine Eq. 1.1 – 1.2 eq5.0 – 10.0 eq
Time 1 – 2 Hours4 – 8 Hours
Primary Product 2-Hydrazino-5-ester2-Hydrazino-5-hydrazide
Solubility Moderate in EtOHPoor in EtOH (Precipitates)
Troubleshooting Guide
IssueProbable CauseSolution
Formation of "Azine" Dimer Substrate concentration too high relative to hydrazine.Use Inverse Addition : Drop substrate solution into the hydrazine solution.
Incomplete Ester Reaction (Protocol B) Temperature too low.Switch solvent to n-Butanol (Reflux 118 °C) to overcome activation energy barrier.
Oily Product Impurities or trapped solvent.Triturate the oil with Diethyl Ether or Hexane to induce crystallization.

Applications & Downstream Chemistry

The products of these reactions are versatile intermediates for heterocyclic synthesis.

Cyclization to Triazoloquinoxalines

The 2-hydrazino group is a "linchpin" for forming a third ring.

  • Reaction with Orthoesters: Refluxing Product A with Triethyl Orthoformate yields Methyl [1,2,4]triazolo[4,3-a]quinoxaline-5-carboxylate .

  • Reaction with Aldehydes: Forms hydrazones, which can be oxidatively cyclized.

Workflow Diagram

The following Graphviz diagram outlines the operational workflow for Protocol A.

Workflow Start Start: Dissolve Substrate in EtOH (0°C) Add Add Hydrazine Hydrate (1.1 eq, Dropwise) Start->Add Stir Stir 0°C (30 min) -> RT (2 h) Add->Stir Check TLC Check (Hex/EtOAc) Stir->Check Precip Precipitate Formed? Check->Precip Complete Filter Vacuum Filtration Precip->Filter Yes Conc Concentrate Solvent (Rotavap) Precip->Conc No Wash Wash: Cold EtOH -> Ether Filter->Wash Dry Dry & Characterize Wash->Dry Conc->Filter

Figure 2: Operational workflow for the selective synthesis (Protocol A).

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to 2-(1-Methylhydrazino)quinoxaline and its Analogs. Retrieved from

  • Organic & Biomolecular Chemistry. (2012). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Retrieved from

  • PubMed Central (PMC). (2013). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives. Retrieved from

  • Arkivoc. (2009). Site-Selectivity in the reaction of hydrazine hydrate with 3,4'-Bis-(functionalized carbonyl). Retrieved from

  • International Journal of Pharmacy. (2012). Synthesis, reaction and characterization of quinoline derivatives. Retrieved from [1]

Sources

An Application Note: A Validated Protocol for the Synthesis of 2-Chloroquinoxaline from 2-Hydroxyquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Initial Synthesis and Structuring

I have performed a comprehensive search and gathered significant information regarding the conversion of 2-hydroxyquinoxaline to 2-chloroquinoxaline. The primary methods identified involve the use of chlorinating agents like phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2). I have found protocols, mechanistic insights, safety data for POCl3, and information on purification techniques.

I will now structure the application note based on the "Core Directive (Autonomy)" and "Scientific Integrity & Logic (E-E-A-T)" pillars. The structure will be as follows:

  • Title: .

  • Introduction: Briefly introduce the importance of 2-chloroquinoxalines as versatile intermediates in medicinal chemistry and drug development.

  • Reaction Mechanism and Scientific Rationale: Explain the chemical principles behind the conversion. This will cover the role of the chlorinating agent (POCl3), the activation of the hydroxyl group, and the nucleophilic substitution. I will cite authoritative sources here.

  • Comparative Analysis of Chlorinating Agents: A table summarizing the pros and cons of different chlorination methods (e.g., POCl3 vs. SOCl2/DMF) with typical yields and reaction conditions found in the literature.

  • Detailed Experimental Protocol: A step-by-step guide for the synthesis using the most common and reliable method (POCl3). This will include:

    • Materials and Reagents

    • Equipment Setup

    • Step-by-Step Procedure with "Scientist's Notes" explaining the 'why' behind critical steps.

    • Reaction Monitoring (TLC)

    • Work-up and Purification (Quenching, Extraction, Recrystallization/Chromatography).

  • Safety Precautions and Waste Disposal: A dedicated and prominent section on handling hazardous reagents like POCl3, with clear references to safety data sheets.

  • Characterization of 2-Chloroquinoxaline: Expected analytical data (e.g., Melting Point, NMR, IR) to confirm product identity and purity.

  • Troubleshooting Guide: A table addressing common issues, their potential causes, and solutions.

  • Visualizations (Graphviz):

    • A diagram of the overall reaction scheme.

    • A detailed workflow diagram of the experimental procedure.

  • References: A complete, numbered list of all cited sources with titles, sources, and clickable URLs.

This structure provides a logical flow from the underlying science to practical application, troubleshooting, and safety, fulfilling all the user's core requirements. I will now proceed with generating the content for each section, including the DOT scripts for the diagrams.

Part 2: Content Generation and Refinement

I will now write the full application note based on the structure defined above. I will synthesize the information from the search results to provide a detailed, authoritative, and practical guide. I will pay close attention to the E-E-A-T principles, ensuring that the rationale behind each step is explained and that all claims are supported by citations. I will also create the Graphviz diagrams and the data tables as required.

Part 3: Final Review and Formatting

Once the content is generated, I will perform a final review to ensure all requirements from the prompt are met. This includes:

  • Editorial Control: The structure is logical and tailored to the topic.

  • Scientific Integrity: The content is accurate, explains causality, and protocols are self-validating.

  • Citations and References: In-text citations are present, and the reference list is complete and correctly formatted with working URLs.

  • Visualization: All quantitative data is in tables, protocols are step-by-step, and Graphviz diagrams are correctly implemented with captions and adhere to all specified formatting rules (width, color contrast, etc.).

  • Language and Tone: The language is appropriate for the target audience of researchers and scientists.

This systematic approach ensures a high-quality and comprehensive response that directly addresses all aspects of the user's request.

Abstract

This comprehensive application note provides a detailed and validated protocol for the conversion of 2-hydroxyquinoxaline to 2-chloroquinoxaline, a critical transformation in the synthesis of pharmaceuticals and functional materials. We delve into the underlying reaction mechanism, offer a step-by-step experimental procedure using phosphorus oxychloride (POCl₃), and provide extensive guidance on safety, reaction monitoring, purification, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-rationalized methodology for synthesizing this versatile chemical intermediate.

Introduction: The Significance of 2-Chloroquinoxalines

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 2-chloroquinoxaline scaffold, in particular, serves as a highly versatile building block. The chlorine atom at the 2-position is an excellent leaving group, readily susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity allows for the facile introduction of a diverse array of functional groups (e.g., amines, ethers, thioethers), enabling the construction of extensive libraries of novel compounds for drug discovery and material science applications.[2][3][4] The conversion of the readily available 2-hydroxyquinoxaline (which exists predominantly in its tautomeric 2-quinoxalinone form) to 2-chloroquinoxaline is, therefore, a fundamental and high-value synthetic operation.

Reaction Mechanism and Scientific Rationale

The conversion of a hydroxyl group on a heteroaromatic ring into a chlorine atom is not a direct substitution. The hydroxyl group is a poor leaving group, and thus requires activation. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) serve as powerful dehydrating and chlorinating agents to achieve this transformation.

The mechanism, when using POCl₃, proceeds via two key stages:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of 2-hydroxyquinoxaline attacks the electrophilic phosphorus atom of POCl₃. This forms a chlorophosphate ester intermediate. This step is crucial as it transforms the hydroxyl group into a much better leaving group (a dichlorophosphate moiety).[5][6]

  • Nucleophilic Attack by Chloride: A chloride ion (either from the POCl₃ itself or from the reaction byproducts) then acts as a nucleophile, attacking the carbon atom at the 2-position of the quinoxaline ring. This results in the displacement of the dichlorophosphate group and the formation of the desired 2-chloroquinoxaline product.[5][6]

In many protocols, a tertiary amine base like pyridine or N,N-dimethylaniline is added. The base serves two purposes: it can act as a nucleophilic catalyst and also neutralizes the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.[7]

Comparative Analysis of Common Chlorination Methods

The choice of chlorinating agent can significantly impact reaction efficiency, scale-up feasibility, and safety. Below is a comparison of the most common methods.

Reagent SystemTypical ConditionsAdvantagesDisadvantagesReported Yield
POCl₃ (neat or with base) Reflux (100-110 °C), 2-4 hoursHigh-yielding, reliable, widely used.[7]Highly corrosive and water-reactive; workup can be challenging due to phosphoric acid byproducts.[8]85-96%[7][9]
SOCl₂ / cat. DMF Reflux in an inert solvent (e.g., 1,2-dichloroethane), 1-3 hoursGaseous byproducts (SO₂, HCl) simplify purification; can sometimes be run at lower temperatures.[10][11]SOCl₂ is also highly corrosive and toxic; the Vilsmeier-Haack intermediate (from DMF/SOCl₂) can sometimes lead to side reactions.[10]~98%[11]
Vilsmeier-Haack Reagent (POCl₃/DMF) 0 °C to 80-90 °CHighly reactive, can be used for both chlorination and formylation.[10][12]Requires careful temperature control; reagent is prepared in situ.[13]Up to 73% (for related systems)[12]

For its reliability and extensive documentation in the literature, this guide will focus on the phosphorus oxychloride method.

Detailed Experimental Protocol: Synthesis using POCl₃

This protocol is designed for a laboratory scale and emphasizes safety and reproducibility.

4.1 Materials and Reagents
  • 2-Hydroxyquinoxaline (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq, used as reagent and solvent)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (for chromatography, if necessary)

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

4.2 Equipment Setup
  • A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • A heating mantle with a temperature controller.

  • The entire apparatus must be set up in a certified chemical fume hood.

  • A gas trap or bubbler connected to the top of the condenser to scrub acidic gases (HCl) produced during the reaction.

4.3 Step-by-Step Procedure
  • Reaction Setup:

    • Place 2-hydroxyquinoxaline (e.g., 5.0 g, 34.2 mmol, 1.0 eq) into a dry 100 mL round-bottom flask.

    • Scientist's Note: Ensure all glassware is thoroughly dried. POCl₃ reacts violently with water to release HCl gas.[8][14]

    • In a chemical fume hood, carefully add phosphorus oxychloride (e.g., 25 mL, ~41.2 g, 268.5 mmol, 7.8 eq) to the flask. The POCl₃ acts as both the reagent and the solvent.[7]

  • Heating and Reflux:

    • Attach the reflux condenser and place the flask in a heating mantle.

    • Heat the reaction mixture to reflux (approx. 105-110 °C) with gentle stirring.

    • Scientist's Note: The reaction is typically exothermic initially. Apply heat gradually.

    • Maintain the reflux for 2-3 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • To take a sample, briefly cool the reaction, remove a small aliquot with a glass pipette, and carefully quench it in a vial containing ice and ethyl acetate. Neutralize with a drop of saturated NaHCO₃ solution. Spot the organic layer on a TLC plate.

    • A suitable eluent system is typically 20-30% Ethyl Acetate in Hexanes. The product, 2-chloroquinoxaline, will be less polar (higher Rf) than the starting material. The reaction is complete when the starting material spot is no longer visible under UV light (254 nm).[15]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • CRITICAL STEP (Perform with extreme caution in a fume hood): Prepare a large beaker (e.g., 1 L) containing a substantial amount of crushed ice (~300-400 g).

    • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process that will generate large volumes of HCl gas.[16]

    • Scientist's Note: Adding the reaction mixture to ice serves to quench the excess POCl₃, hydrolyzing it to phosphoric acid, and to begin precipitating the organic product.

    • Once the quenching is complete, the mixture will be a slurry. Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

    • The crude 2-chloroquinoxaline will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the solid with copious amounts of cold water to remove any inorganic salts.

  • Purification:

    • The crude product can often be purified by recrystallization. A mixture of ethanol and water or chloroform and ether has been reported as effective.[17]

    • Alternatively, if significant impurities are present, the product can be purified by column chromatography on silica gel.[15]

    • Dry the purified product in a vacuum oven to yield 2-chloroquinoxaline as a white to off-white solid.

Visualization of Workflow and Chemistry

cluster_reaction Chemical Transformation start 2-Hydroxyquinoxaline reagent POCl₃, Reflux start->reagent Chlorination product 2-Chloroquinoxaline reagent->product

Caption: High-level reaction scheme for the synthesis.

A 1. Setup - Dry glassware in fume hood - Add 2-hydroxyquinoxaline - Add POCl₃ B 2. Reaction - Heat to reflux (110°C) - Stir for 2-3 hours A->B Heat C 3. Monitoring - Sample via TLC - Check for disappearance of starting material B->C Time D 4. Quenching (CAUTION!) - Cool to RT - Pour slowly onto crushed ice C->D Reaction Complete E 5. Neutralization & Isolation - Add sat. NaHCO₃ to pH 7-8 - Collect solid via vacuum filtration - Wash with cold water D->E Exothermic F 6. Purification - Recrystallization (Ethanol/Water) OR - Column Chromatography E->F Crude Solid G 7. Final Product - Dry under vacuum - Characterize (MP, NMR, etc.) F->G Pure Solid

Caption: Detailed experimental workflow from setup to final product.

Safety Precautions and Waste Disposal

Phosphorus Oxychloride (POCl₃) is extremely hazardous.

  • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene).[16] An emergency shower and eyewash station must be readily accessible.[16]

  • Reactivity: POCl₃ reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[8][14] It is also corrosive to metals and causes severe skin and eye burns.[8] Inhalation can be fatal.[14]

  • Spills: Do not use water to clean up spills.[16] Use an inert absorbent material (like vermiculite or dry sand), collect it in a sealed container, and dispose of it as hazardous waste.

  • Waste Disposal: Quench excess POCl₃ very carefully as described in the work-up. The resulting acidic aqueous waste must be neutralized before disposal. All waste must be disposed of according to institutional and local environmental regulations.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient heating or reaction time. 2. Wet starting material or glassware. 3. Deactivated POCl₃ (due to moisture exposure).1. Ensure reflux temperature is reached (>105 °C) and extend reaction time, monitoring by TLC. 2. Thoroughly dry all materials and glassware before starting. 3. Use a fresh, unopened bottle of POCl₃ or distill it before use.
Dark-colored Reaction Mixture Formation of polymeric byproducts due to excessive heat or impurities.Ensure the reaction temperature does not significantly exceed the boiling point of POCl₃. Consider purification of the starting material if it is of low quality.
Difficult Work-up / Oily Product Incomplete quenching or neutralization; presence of persistent phosphate esters.Ensure vigorous stirring during quenching. Add more ice if needed. Neutralize slowly but thoroughly. If an oil forms, extract with an organic solvent (EtOAc/DCM), wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.[15]
Product is Contaminated with Starting Material Incomplete reaction.The primary impurity is often the unreacted 2-hydroxyquinoxaline.[15] If the reaction cannot be driven to completion, the product can be effectively purified by column chromatography or careful recrystallization.[15]
References
  • PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (2001, September 15). New Jersey Department of Health. [Link]

  • PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. (2015, April 9). Loba Chemie. [Link]

  • Al-Zahrani, F. A., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. [Link]

  • Ng, S. W. (2009). 2-Chloroquinoxaline. ResearchGate. [Link]

  • Ng, S. W. (2009). 2-Chloroquinoxaline. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Opanasenko, M. V., et al. (2013). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. [Link]

  • CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
  • El-Damasy, A. K., et al. (2020). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors. Molecules. [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. [Link]

  • CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline.
  • EP0295815A2 - Process for production of 2-quinoxalines.
  • Farat, O. K., et al. (2021). Novel rearrangement of substituted spiroimidazolidinones into quinoline derivatives via Vilsmeier-Haack reagent. Tetrahedron Letters. [Link]

  • US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides.
  • Bouanane, Z., et al. (2018). A New Solvent For The Reaction Of Chlorination Of Hydroxyquinoxaline Derivatives With VILSMEIER Reagent. ResearchGate. [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]

  • Dehydration of Alcohols using POCl3 and Pyridine. (2020, August 8). Chemistry Steps. [Link]

  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine. (2015, April 28). Master Organic Chemistry. [Link]

  • Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction. Patsnap Eureka. [Link]

  • Heravi, M. M., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry. [Link]

Sources

Application Note: Strategic Synthesis of Bioactive Pyrrolo[1,2-a]quinoxalines via Catalytic Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Fusing a third ring to this system to create tricyclic heterocycles, such as pyrrolo[1,2-a]quinoxalines, often enhances pharmacological activity, leading to potent agents with applications as anticancer, antidiabetic, and 5-HT3 receptor agonists.[3] This application note provides a detailed guide for the synthesis of 4-aryl-pyrrolo[1,2-a]quinoxalines, a prominent class of these tricyclic systems. While the functionalization of the quinoxaline core, for instance with an ester at the 5-position, is a common strategy for modulating physicochemical properties, the construction of the fused tricyclic system often proceeds via a convergent strategy. Herein, we detail a robust and widely adopted methodology: the acid-catalyzed Pictet-Spengler-type condensation and cyclization of a 2-(1H-pyrrol-1-yl)aniline intermediate with an aromatic aldehyde. This document provides the scientific rationale behind the synthetic strategy, detailed step-by-step protocols, and expected outcomes to empower researchers in the synthesis of these valuable molecular scaffolds.

The Scientific Rationale: A Convergent Strategy for Tricyclic Assembly

The synthesis of complex heterocyclic systems is a cornerstone of drug discovery. For pyrrolo[1,2-a]quinoxalines, a direct functionalization of a pre-existing quinoxaline is often less efficient than a convergent approach where the rings are assembled sequentially. The most common and versatile strategy involves the reaction of 1-(2-aminophenyl)pyrrole (the key intermediate) with a carbonyl-containing compound, typically an aldehyde.[4]

This reaction proceeds via a modified Pictet-Spengler mechanism:

  • Condensation: The primary amine of the aniline intermediate attacks the electrophilic carbonyl carbon of the aldehyde, forming a Schiff base (iminium ion) intermediate.

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich pyrrole ring then acts as an intramolecular nucleophile, attacking the iminium ion.

  • Aromatization: The resulting intermediate undergoes oxidative aromatization to yield the stable, fused pyrrolo[1,2-a]quinoxaline system.

This method is favored for its operational simplicity, the wide availability of aromatic aldehydes allowing for diverse functionalization at the 4-position, and the typically high yields achieved under mild catalytic conditions.[4][5]

G cluster_reactants Reactants cluster_intermediates Key Intermediates A 1-(2-aminophenyl)pyrrole C Iminium Ion Intermediate A->C Condensation B Aromatic Aldehyde (R-CHO) B->C Catalyst Acid Catalyst (e.g., AcOH) or Metal Catalyst Catalyst->C D Cyclized Intermediate C->D Intramolecular Cyclization Product 4-Aryl-pyrrolo[1,2-a]quinoxaline D->Product Oxidation / Aromatization

Caption: General reaction pathway for the synthesis of pyrrolo[1,2-a]quinoxalines.

Experimental Protocols

This section provides detailed protocols for the synthesis of the key aniline intermediate and its subsequent conversion to the target tricyclic heterocycle.

Protocol 1: Synthesis of the Key Intermediate - 1-(2-nitrophenyl)-1H-pyrrole

The precursor for the crucial cyclization step is synthesized via a standard nucleophilic aromatic substitution.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1-Fluoro-2-nitrobenzeneReagentSigma-AldrichCorrosive, handle with care.
PyrroleReagentSigma-Aldrich
Potassium Carbonate (K₂CO₃)AnhydrousFisher ScientificEnsure it is dry.
Dimethylformamide (DMF)AnhydrousAcros Organics
Ethyl Acetate (EtOAc)ACS GradeVWR
BrineSaturated NaCl(aq)In-house prep.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR

Procedure

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyrrole (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (50 mL).

  • Addition of Reactant: While stirring at room temperature, add 1-fluoro-2-nitrobenzene (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 100 °C and maintain for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 9:1 Hexane:EtOAc eluent system.

  • Work-up: After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (95:5 Hexane:EtOAc) to yield 1-(2-nitrophenyl)-1H-pyrrole as a yellow solid.

Protocol 2: Synthesis of 4-Phenylpyrrolo[1,2-a]quinoxaline

This protocol details the reductive cyclization of the nitro-intermediate in a one-pot fashion, or a two-step process involving reduction followed by acid-catalyzed cyclization. The latter is presented for clarity and control.

Step A: Reduction to 1-(2-aminophenyl)-1H-pyrrole

  • Reaction Setup: Dissolve the 1-(2-nitrophenyl)-1H-pyrrole (1.0 eq) from Protocol 1 in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

  • Hydrogenation: Fit the flask with a hydrogen-filled balloon and stir vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material spot disappears.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure. The resulting 1-(2-aminophenyl)-1H-pyrrole is often used directly in the next step without further purification.

Step B: Acid-Catalyzed Cyclization

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1-(2-aminophenyl)-1H-pyrroleFrom Step A-
BenzaldehydeReagentPlus®, ≥99%Sigma-Aldrich
Ethanol (EtOH)AnhydrousDecon Labs
Glacial Acetic Acid (AcOH)ACS GradeFisher ScientificCatalyst, corrosive.

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude 1-(2-aminophenyl)-1H-pyrrole (1.0 eq) in anhydrous ethanol (40 mL).

  • Reagent Addition: Add benzaldehyde (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (5-10 mol%).[5]

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and stir for 3-5 hours. The causality for using acetic acid is that it protonates the carbonyl, activating it for nucleophilic attack, and facilitates the dehydration step.[4]

  • Monitoring: Monitor the formation of the product by TLC (8:2 Hexane:EtOAc).

  • Crystallization: Upon completion, cool the reaction mixture in an ice bath. The product will often crystallize out of solution.

  • Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • Purification: If necessary, the product can be further purified by recrystallization from ethanol to yield 4-phenylpyrrolo[1,2-a]quinoxaline as a crystalline solid.

Experimental Workflow and Data Analysis

The entire process from starting materials to the final purified product follows a logical sequence of synthesis, purification, and characterization.

G cluster_step1 Protocol 1: Intermediate Synthesis cluster_step2 Protocol 2: Tricycle Formation cluster_purification Purification & Analysis node_reagent node_reagent node_process node_process node_product node_product node_analysis node_analysis A1 Pyrrole + 1-Fluoro-2-nitrobenzene P1 SNAr Reaction (DMF, K2CO3) A1->P1 I1 Crude Nitro-Intermediate P1->I1 P2 Reduction (H2, Pd/C) I1->P2 I2 Aniline Intermediate P2->I2 P3 Cyclization (Benzaldehyde, AcOH) I2->P3 I3 Crude Tricyclic Product P3->I3 Purify Column Chromatography or Recrystallization I3->Purify Product Pure Tricyclic Product Purify->Product Analysis NMR, MS, m.p. Product->Analysis

Caption: Step-by-step experimental workflow for tricyclic heterocycle synthesis.

Expected Results & Characterization Data

The successful synthesis of 4-phenylpyrrolo[1,2-a]quinoxaline should yield a crystalline solid. The following table summarizes typical data.

ParameterExpected Result
Overall Yield 60-80% (over two steps)
Appearance Off-white to pale yellow crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ 8.2-7.2 (m, aromatic protons), δ 7.0-6.8 (m, pyrrole protons)
¹³C NMR (CDCl₃, 100 MHz) Peaks in the range of δ 150-110 ppm
Mass Spec (ESI+) [M+H]⁺ corresponding to C₁₇H₁₂N₂

Troubleshooting Guide

A self-validating protocol anticipates potential issues. This section addresses common challenges.

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in Protocol 1 Incomplete reaction; moisture in K₂CO₃ or DMF.Ensure anhydrous conditions. Extend reaction time and re-check by TLC.
Incomplete reduction in Step A Inactive Pd/C catalyst; insufficient hydrogen.Use fresh catalyst. Ensure the system is properly sealed with the H₂ balloon and stir vigorously to ensure good mixing.
Low yield in Cyclization (Step B) Inefficient iminium formation; side reactions.Ensure aldehyde is pure. A stronger acid catalyst (e.g., PTSA) can be trialed, but may require temperature optimization.
Product is oily/does not crystallize Presence of impurities (e.g., unreacted starting material).Purify the crude product using silica gel column chromatography before attempting recrystallization.

Conclusion

The synthetic strategy detailed in this note, centered on the acid-catalyzed cyclization of a 1-(2-aminophenyl)pyrrole intermediate, represents a reliable and versatile method for accessing biologically active pyrrolo[1,2-a]quinoxalines.[4][5] This approach provides a robust platform for generating libraries of novel tricyclic heterocycles for screening in drug discovery programs. The protocols are designed to be self-validating and provide researchers with the foundational expertise to both execute the synthesis and troubleshoot common experimental hurdles.

References

  • Lee, J., et al. (2021). Synthesis of 4-Aryl Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Oxidative Coupling from an Unactivated Methyl Arene. ACS Publications. Available at: [Link]

  • Reddy, R., et al. (2011). Synthesis of Pyrrolo[1,2-a]quinoxalines via Gold(I)-Mediated Cascade Reactions. ACS Publications. Available at: [Link]

  • Wang, L., et al. (2021). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry. Available at: [Link]

  • Farghaly, T. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • Shafi, S., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules. Available at: [Link]

Sources

Troubleshooting & Optimization

Purification of Methyl 2-chloroquinoxaline-5-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8492: Purification of Methyl 2-chloroquinoxaline-5-carboxylate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Active Synthesis Campaign)

Overview & Compound Profile

Welcome to the Purification Support Center. You are dealing with This compound , a functionalized heterocycle often used as a scaffold in kinase inhibitor discovery.

Chemist-to-Chemist Analysis: This molecule presents a "Push-Pull" purification challenge:

  • The "Pull" (Polarity): The N-heterocycle and the methyl ester (C-5) increase polarity and silica affinity.

  • The "Push" (Lipophilicity): The 2-chloro substituent adds lipophilicity but also introduces reactivity risks (susceptible to nucleophilic aromatic substitution,

    
    ).
    
  • The Trap (Regioisomerism): Depending on your synthesis route (likely from 2,3-diaminobenzoic acid derivatives), the 8-carboxylate regioisomer or 6-carboxylate impurities are common and difficult to separate.

Module 1: Pre-Purification Diagnostics

Before packing the column, you must validate the stability and separation factor (


) of your crude mixture.
Step 1: The Stability Check (Critical)

The 2-chloro group is labile. Standard acidic silica gel (


) can sometimes catalyze hydrolysis to the 2-hydroxy quinoxaline (a polar lactam) or induce methoxy-substitution if methanol is used.
  • Test: Dissolve a small spot of crude in DCM. Spot on a TLC plate.[1][2][3][4] Let it sit for 15 minutes. Run the plate.

  • Observation: If a new baseline spot appears compared to a fresh spot, your compound is decomposing on silica.[5]

  • Correction: You must use Neutralized Silica (See Protocol B below).

Step 2: Solvent System Selection

Standard Hexane/Ethyl Acetate (Hex/EtOAc) is the baseline, but quinoxaline isomers often co-elute in this system due to similar dipole moments.[5]

Solvent SystemRoleRecommended For
Hex / EtOAc StandardGeneral impurity removal (tar, starting materials).
DCM / MeOH (0-5%) High PolarityNOT RECOMMENDED for 2-chloro species due to risk of

(methoxy substitution).
Toluene / Acetone

-Selectivity
Best for Isomer Separation. The aromatic toluene interacts differently with the quinoxaline

-system.
DCM / EtOAc OrthogonalAlternative if Hex/EtOAc fails to separate close spots.

Module 2: The Purification Protocols

Visual Workflow: Method Development

PurificationLogic Start Crude Mixture Analysis TLC TLC Screening (Hex/EtOAc 3:1) Start->TLC Stability Silica Stability Check (Decomposition?) TLC->Stability Decision Is u0394Rf > 0.15? Standard Protocol A: Standard Flash (Hex/EtOAc Gradient) Decision->Standard Yes Advanced Protocol C: Alternative Selectivity (Toluene/Acetone) Decision->Advanced No (Isomers Co-elute) Neutral Protocol B: Neutralized Silica (1% Et3N) Stability->Decision Stable Stability->Neutral Unstable

Caption: Decision tree for selecting the correct chromatographic method based on TLC diagnostics.

Protocol A: Standard Gradient Elution (Hexane/EtOAc)

Use this if


 between product and nearest impurity.[5]
  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Sample Loading (Solid Load): Quinoxalines often have poor solubility in Hexane. Dissolve crude in minimal DCM, add silica (1:2 ratio), and evaporate to a free-flowing powder. Load this powder on top of the column.[6]

  • Gradient Profile:

    • 0 CV (Column Volumes): 100% Hexane (Flush).[5]

    • 1-5 CV: 0%

      
       10% EtOAc (Elute non-polar impurities).
      
    • 5-15 CV: 10%

      
       40% EtOAc (Target compound elution).
      
    • Hold: Hold at 40% until product elutes.

Protocol B: Neutralized Silica (For Labile 2-Cl Compounds)

Use this if the compound streaks or decomposes.

  • Preparation: Slurry pack the silica using Hexane containing 1% Triethylamine (Et3N) .

  • Equilibration: Flush with 2 CV of pure Hexane to remove excess amine (prevents basic hydrolysis).

  • Elution: Proceed with Protocol A gradient. The trace amine adsorbed on silica prevents acid-catalyzed degradation.

Protocol C: Isomer Separation (Toluene/Acetone)

Use this if 5-carboxylate and 6-carboxylate isomers co-elute.

  • Theory: Toluene interacts via

    
    -stacking with the quinoxaline ring. The position of the electron-withdrawing carboxylate (C5 vs C6) alters the electron density of the ring, changing the 
    
    
    
    -interaction strength with Toluene.
  • Gradient:

    • Start: 100% Toluene.

    • Ramp: 0%

      
       5% Acetone over 10 CV.
      
    • Note: This is a very "shallow" gradient because Toluene is already a strong solvent.

Module 3: Troubleshooting Guide

Issue 1: "My product is co-eluting with a spot just below it."

  • Diagnosis: This is likely the regioisomer (e.g., Methyl 2-chloroquinoxaline-6-carboxylate) or a des-chloro impurity.

  • Fix: Switch to DCM/EtOAc (isocratic). DCM solubilizes the quinoxaline core better than Hexane, often sharpening the bands. Try an isocratic run at the

    
     equivalent (likely 100% DCM or 95:5 DCM/EtOAc).
    

Issue 2: "I see a streak instead of a spot, and yield is low."

  • Diagnosis: Acidic hydrolysis on the column. The 2-chloro group is hydrolyzing to the lactam (2-hydroxy), which streaks due to hydrogen bonding.

  • Fix: See Protocol B . You must buffer the silica. Also, ensure your crude was dried of any acidic reagents (like POCl3) before loading.[5]

Issue 3: "The product crystallized inside the column."

  • Diagnosis: Solubility crash. This compound has high crystallinity.

  • Fix: Do not use liquid loading with Hexane. Use Solid Loading (Dry Load) as described in Protocol A. Ensure the sand layer on top of the silica is flat to prevent channeling.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Methanol to speed up the elution? A: Proceed with extreme caution. Methanol is a nucleophile. On a silica surface, it can displace the 2-chloro group to form Methyl 2-methoxyquinoxaline-5-carboxylate. If you must use a polar solvent, use Acetonitrile or Acetone instead of alcohols.[5]

Q: How do I store the purified fraction? A: Remove solvent immediately. Store the solid at -20°C under Argon. The 2-chloro group is reactive; leaving it in solution (especially if not perfectly dry) can lead to slow hydrolysis.

Q: What is the expected Rf value? A: While specific to your exact conditions, this compound typically shows an


 in Hexane:EtOAc (7:3) . The des-chloro analog is usually more polar (

).

References

  • BenchChem. Overcoming challenges in the purification of quinoxaline derivatives. (Accessed 2024).[7]

  • ResearchGate. Synthesis and biological evaluation of functionalized quinoxaline derivatives. (Discusses 2-chloro stability and purification).

  • National Institutes of Health (PMC). Structure activity relationship (SAR) study... quinoxaline urea analogs. (Details regioisomer synthesis and separation).

  • Still, W. C., Kahn, M., & Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution.[5] J. Org. Chem. 1978, 43, 14, 2923–2925.[5] (The foundational text for Flash Chromatography).

Sources

Technical Support Center: Quinoxaline-5-Carboxylate Solubility & Handling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with Quinoxaline-5-carboxylate derivatives (specifically the esters, e.g., methyl/ethyl quinoxaline-5-carboxylate, and the parent acid).

This content is structured to address the unique physicochemical challenges imposed by the peri-nitrogen interaction at the 5-position, which distinguishes this isomer from its 6-substituted counterparts.

Status: Active Scope: Organic Synthesis, Purification, Formulation Lead Scientist: Dr. A. Vance, Senior Application Scientist

Core Solubility Profile & Physicochemical Logic

Before troubleshooting, it is critical to understand why this compound behaves differently than standard heterocycles.

The "Peri-Effect" Mechanism: Unlike the 6-isomer, quinoxaline-5-carboxylate possesses a substituent in the peri-position relative to the N4-nitrogen of the pyrazine ring.

  • In the Acid Form (COOH): An intramolecular hydrogen bond often forms between the carboxyl hydrogen and the N4 nitrogen. This locks the molecule into a rigid, planar conformation, significantly increasing crystal lattice energy and reducing solubility in non-polar solvents.

  • In the Ester Form (COOMe/Et): The intramolecular H-bond is removed, but the dipole-dipole repulsion between the carbonyl oxygen and the N4 lone pair can force the ester group out of plane, affecting

    
    -
    
    
    
    stacking.
Solubility Data Matrix (at 25°C)
Solvent ClassSolventSolubility (Ester)Solubility (Acid)Technical Note
Chlorinated DCM / ChloroformGood Poor Acid forms insoluble dimers; Ester dissolves well.
Protic Polar Methanol / EthanolModerate (Heating req.)Slight Best for recrystallization of the ester.
Aprotic Polar DMSO / DMFHigh High Use for stock solutions or reactions; difficult to remove.
Non-Polar Hexanes / HeptaneInsoluble Insoluble Use as an anti-solvent to force precipitation.
Ethers THF / 1,4-DioxaneGood Moderate Good compromise for reactions; easier removal than DMF.

Troubleshooting Guides (Q&A Format)

Category A: Dissolution & Solvent Selection[1][2]

Q1: I am trying to dissolve methyl quinoxaline-5-carboxylate in Dichloromethane (DCM) for a reaction, but a fine suspension remains. Why?

Diagnosis: You likely have hydrolyzed acid impurity or residual inorganic salts .

  • The Cause: While the ester is soluble in DCM, the parent acid (quinoxaline-5-carboxylic acid) is poorly soluble due to strong intermolecular hydrogen bonding (dimers) and zwitterionic character. Even 5% acid contamination can cause persistent cloudiness.

  • The Fix:

    • Filter the suspension through a Celite pad.[1] The ester is in the filtrate; the solid is likely the acid/salt.

    • Verification: Run a TLC of the solid. If it stays at the baseline (high polarity), it is the acid.

    • Pro-Tip: If you need the acid to dissolve, add 5-10% Methanol or a trace of TEA (Triethylamine) to disrupt the H-bonding network.

Q2: My compound is "oiling out" instead of crystallizing from hot Ethanol. How do I fix this?

Diagnosis: The solution is entering the "metastable zone" too quickly, or the melting point is depressed by impurities.

  • The Cause: Quinoxaline esters often have low-to-moderate melting points. If the solvent cools faster than the crystal lattice can form, the compound separates as a supercooled liquid (oil).

  • The Fix (Seeding Protocol):

    • Re-heat the mixture until clear.

    • Add a seed crystal (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface.

    • Slow Cooling: Wrap the flask in aluminum foil and place it in a warm water bath, allowing the bath to cool to room temperature overnight. Do NOT put it directly into ice.

Category B: Reaction Workup & Purification[4]

Q3: I performed a basic hydrolysis of the ester, but I cannot extract the product (Acid) into Ethyl Acetate.

Diagnosis: Incorrect pH management during the phase transfer.

  • The Logic: Quinoxaline-5-carboxylic acid is amphoteric.

    • pH > 10: It exists as the carboxylate anion (Water soluble).

    • pH < 1: The pyrazine nitrogens can protonate, forming a cationic salt (Water soluble).

    • pH ~3-4 (Isoelectric Point): This is the window of maximum non-ionic character and lowest water solubility.

  • The Protocol:

    • Cool the aqueous reaction mixture to 0°C.

    • Adjust pH carefully to 3.5 - 4.0 using 1N HCl.

    • The product should precipitate. Do not extract. Filter the solid directly.

    • If extraction is mandatory: Use THF:EtOAc (1:1) as the organic phase, as pure EtOAc is often insufficient for the free acid.

Visual Workflows

Workflow 1: Solvent Selection Decision Tree

Use this logic gate to select the correct solvent system based on your specific process (Reaction vs. Purification).

SolventSelection Start Start: Select Solvent for Quinoxaline-5-carboxylate ProcessType Process Type? Start->ProcessType Reaction Synthesis/Reaction ProcessType->Reaction Purification Purification/Crystallization ProcessType->Purification TempReq High Temp Required? Reaction->TempReq Impurity Impurity Profile? Purification->Impurity HighTemp Use DMF or DMAc (Remove via aq. wash) TempReq->HighTemp Yes (>80°C) LowTemp Use THF or DCM (Easy evaporation) TempReq->LowTemp No (<60°C) PolarImp Remove Polar/Salts (Dissolve in DCM, Wash H2O) Impurity->PolarImp Salts/Acids present NonPolarImp Remove Non-Polars (Recryst: EtOH or MeOH) Impurity->NonPolarImp Oils/Byproducts present

Caption: Decision matrix for solvent selection based on thermal requirements and impurity profiles.

Workflow 2: "Crash-Out" Recovery Protocol

Follow this path if your product precipitates unexpectedly or fails to dissolve.

RecoveryProtocol Issue Issue: Unexpected Precipitation CheckpH Check pH of Aqueous Layer Issue->CheckpH In Aqueous/Workup CheckSolvent Check Solvent Composition Issue->CheckSolvent In Reaction/Storage Acidic pH < 2 (Cationic Salt Formed) CheckpH->Acidic Organic In Organic Solvent? CheckSolvent->Organic Neutralize Adjust to pH 4-5 (Precipitate Free Acid) Acidic->Neutralize AddPolar Add 5-10% MeOH or Warm to 40°C Organic->AddPolar

Caption: Step-by-step recovery for unexpected precipitation events.

Quantitative Reference Data

Table 1: Comparative Physical Properties
PropertyQuinoxaline-5-carboxylic AcidMethyl Quinoxaline-5-carboxylate
CAS Number 6924-66-96924-71-6
Molecular Weight 174.16 g/mol 188.18 g/mol
Melting Point >290°C (Dec.)92 - 96°C
pKa (Predicted) ~3.5 (COOH), ~0.6 (N-H+)N/A
Water Solubility Low (except at pH >10 or pH <1)Insoluble
Preferred Purification Acid-Base PrecipitationRecrystallization (EtOH)

References

  • BenchChem. (2025).[2][1][3] Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds. Retrieved from

  • PubChem. (2025).[4] Quinoxaline-5-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Methyl quinoxaline-5-carboxylate Product Sheet. Retrieved from

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. Retrieved from

  • Oakwood Chemical. (2025). Quinoline-5-carboxylic acid Safety Data Sheet. Retrieved from

Sources

Technical Support Center: Stability of Methyl 2-chloroquinoxaline-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 2-chloroquinoxaline-5-carboxylate . This guide is engineered for drug development professionals and synthetic chemists who require precise control over the reactivity of this bifunctional building block.

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative stability data, and self-validating protocols to ensure experimental integrity.

Core Mechanistic Principles

Understanding the stability of this compound in basic conditions requires analyzing its dual-reactivity profile. The molecule possesses two distinct electrophilic centers susceptible to base-catalyzed attack:

  • The C5 Methyl Ester: Susceptible to standard base-catalyzed acyl substitution (saponification), yielding a carboxylate salt.

  • The C2 Chloro-Substituted Carbon: The quinoxaline ring contains two electronegative nitrogen atoms that withdraw electron density via inductive and resonance effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrazine ring, rendering the C2 position highly electrophilic. In the presence of nucleophilic bases, a rapid Nucleophilic Aromatic Substitution (SNAr) occurs via a stabilized Meisenheimer complex[1].

Consequently, exposing this compound to aqueous sodium hydroxide will not merely hydrolyze the ester; it will concurrently displace the chloride ion to yield 2-hydroxyquinoxaline-5-carboxylic acid (which tautomerizes to the stable quinoxalin-2(1H)-one form)[2].

Pathways SM Methyl 2-chloroquinoxaline- 5-carboxylate AqBase Aqueous Base (e.g., NaOH, H2O) SM->AqBase OH- attack AlcBase Alkoxide Base (e.g., NaOMe, MeOH) SM->AlcBase OMe- attack Prod1 2-Hydroxyquinoxaline- 5-carboxylic acid (SNAr + Saponification) AqBase->Prod1 Rapid Degradation Prod2 Methyl 2-methoxyquinoxaline- 5-carboxylate (SNAr Only) AlcBase->Prod2 Rapid Substitution

Degradation pathways of this compound in basic conditions.

Troubleshooting Guide & FAQs

Q1: I attempted to hydrolyze the methyl ester using 1M NaOH at room temperature, but my LC-MS shows a mass [M+H]+ of 191 instead of the expected 209. What happened? A1: You are observing dual degradation. The expected ester hydrolysis product (2-chloroquinoxaline-5-carboxylic acid) has a theoretical [M+H]+ of ~209 m/z. However, the hydroxide ion also acts as a potent nucleophile at the C2 position, displacing the chlorine atom (SNAr) to form 2-hydroxyquinoxaline-5-carboxylic acid, which corresponds to the 191 m/z peak[2]. To prevent this, you must attenuate the nucleophilicity of the base or lower the temperature.

Q2: How can I selectively hydrolyze the ester without triggering SNAr at the 2-chloro position? A2: Selective saponification requires strict kinetic control. The activation energy for the SNAr reaction is highly dependent on the solvation of the transition state[2]. Use a milder base like Lithium Hydroxide (LiOH) in a mixed solvent system (e.g., THF/Water 3:1) at 0 °C. The lithium ion coordinates with the ester carbonyl, increasing its electrophilicity and directing the hydroxide attack preferentially to the ester, while the low temperature suppresses the SNAr pathway.

Q3: My compound degrades even when I use basic amine solvents (like piperidine) without water. Why? A3: Secondary amines like piperidine are excellent nucleophiles. Even in the absence of water (which prevents ester hydrolysis), piperidine will rapidly attack the C2 position via SNAr to form a 2-(piperidin-1-yl)quinoxaline derivative[1]. If a basic environment is required for a non-related transformation, strictly utilize sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Workflow Start Reaction requires basic conditions Goal Is ester hydrolysis the primary goal? Start->Goal YesPath Use LiOH in THF/H2O at 0°C. Monitor closely via LC-MS. Goal->YesPath Yes NoPath Are nucleophilic bases required for the step? Goal->NoPath No NonNuc Use non-nucleophilic base (e.g., DIPEA, DBU, K2CO3) NoPath->NonNuc No Nuc SNAr will occur at C2. Redesign synthetic route. NoPath->Nuc Yes

Decision matrix for handling this compound in basic media.

Quantitative Stability Data

The rate of alkaline hydrolysis for the 2-chloroquinoxaline core is heavily influenced by the solvent's dielectric constant and the presence of micellar environments[3],[2]. The table below summarizes the kinetic behavior of the 2-chloro group under various basic conditions to aid in solvent selection.

Solvent SystemBase TypeTemp (°C)Dominant Reaction PathwayRelative SNAr Rate (

)
100% WaterNaOH (1M)25 °CSNAr + SaponificationVery High (Rapid degradation)
ACN / Water (50:50)NaOH (0.1M)25 °CSNAr + SaponificationHigh (Decreases with ACN %

)
THF / Water (75:25)LiOH (1.1 eq)0 °CSaponification (Kinetic Control)Low (SNAr suppressed)
100% MethanolNaOMe (1M)25 °CSNAr (Transesterification invisible)Very High
100% DMFDIPEA (2M)25 °CStableNegligible

Note: SNAr rate constants decrease as the percentage of organic aprotic solvent (e.g., ACN, DMSO) increases due to the selective solvation of the hydroxide ion by polar water molecules, which reduces its effective nucleophilicity[2].

Self-Validating Experimental Protocol

Protocol: Controlled Base-Stability Profiling (LC-MS Assay)

This protocol is designed as a self-validating system. By incorporating an internal standard and a non-reactive control, researchers can definitively distinguish between ester hydrolysis, SNAr, and instrument-related ionization artifacts.

Materials:

  • This compound (Substrate)

  • Biphenyl (Internal Standard - IS)

  • Acetonitrile (LC-MS grade)

  • 0.1 M NaOH (aq)

  • 10% Formic Acid (aq) for quenching

Step-by-Step Methodology:

  • Prepare the Baseline Control: Dissolve 1 mg of the substrate and 0.5 mg of Biphenyl (IS) in 1 mL of anhydrous Acetonitrile. Inject 1 µL into the LC-MS to establish the baseline retention time and mass ionization efficiency ([M+H]+ = 223 m/z).

  • Initiate the Reaction: In a 2 mL glass vial, add 500 µL of the baseline control solution. Chill to the desired test temperature (e.g., 0 °C). Add 500 µL of 0.1 M NaOH (aq) and vortex for 3 seconds.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, extract a 50 µL aliquot from the reaction vial.
  • Quench the Reaction (Critical Step): Immediately dispense the 50 µL aliquot into a secondary vial containing 450 µL of Acetonitrile spiked with 10 µL of 10% Formic Acid. Causality: The acid neutralizes the hydroxide ion instantly, halting both saponification and SNAr, locking the kinetic state of the molecules for accurate analysis.

  • Data Validation & Analysis: Run the quenched samples via LC-MS. Validate the mass balance by comparing the Area Under the Curve (AUC) of the internal standard against the sum of the substrate (m/z 223) and its degradation products:

    • m/z 209: 2-chloroquinoxaline-5-carboxylic acid (Target ester hydrolysis)

    • m/z 205: Methyl 2-hydroxyquinoxaline-5-carboxylate (Target SNAr only)

    • m/z 191: 2-hydroxyquinoxaline-5-carboxylic acid (Complete degradation)

References

  • Kinetics of the Micellar Effects on the Alkaline Hydrolysis of 2-Chloro-quinoxaline in Acetonitrile-Water Mixtures at 35°C. Taylor & Francis. URL:[Link]

  • Kinetics of the Reaction of 2-Chloro-quinoxaline with Hydroxide Ion in ACN–H2O and DMSO–H2O Binary Solvent Mixtures. SciSpace. URL:[Link]

Sources

Technical Support Center: Quinoxaline Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elimination of Phosphorus Impurities (TPPO, Phosphates, P-Ligands)

Ticket ID: QX-PUR-009 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Phosphorus impurities are a pervasive bottleneck in quinoxaline synthesis. Whether originating from chlorination reagents (


), coupling agents (BOP, PyBOP), or ligand byproducts (Triphenylphosphine oxide - TPPO), these residues are not merely spectroscopic nuisances—they are catalyst poisons for downstream cross-couplings (e.g., Suzuki-Miyaura) and genotoxic flags in pharmaceutical development.

This guide moves beyond standard chromatography, which is often ineffective for phosphorus removal due to "streaking" and co-elution. Instead, we focus on chemo-selective precipitation and phase-controlled partitioning .

Module 1: The "Sticky" Solid (Triphenylphosphine Oxide)

User Symptom: "I used a Wittig or Mitsunobu reaction to functionalize my quinoxaline side-chain. I have a white solid that co-crystallizes with my product and streaks on TLC. Hexane washes aren't working."

Diagnosis: You are dealing with Triphenylphosphine oxide (TPPO).[1][2] It is notoriously difficult to remove because its polarity often mimics that of heterocyclic aromatics like quinoxalines.

The Solution: The Magnesium Chloride Complexation Protocol

Do not rely on chromatography for bulk TPPO removal.[3] Instead, exploit the Lewis basicity of the phosphoryl oxygen to form an insoluble complex with Magnesium Chloride (


). This method, optimized by Bates et al., is superior because quinoxalines (weak bases, 

) will generally not compete with TPPO for the Mg center.
Protocol:

"Crash-Out"
  • Dissolution: Dissolve your crude reaction mixture in a non-polar solvent (Toluene is ideal; Dichloromethane is acceptable but less efficient).

  • Stoichiometry: Add 2.0 - 3.0 equivalents of anhydrous

    
     relative to the expected amount of TPPO.
    
  • Incubation: Heat the mixture to reflux (or 60°C) for 1-2 hours, then allow it to cool slowly to room temperature.

    • Mechanistic Insight: Heating promotes the dissociation of TPPO dimers and facilitates the formation of the

      
       complex.
      
  • Filtration: The complex precipitates as a dense white solid. Filter through a sintered glass funnel.

  • Wash: Wash the filter cake with cold toluene. Your quinoxaline product remains in the filtrate.

Visual Workflow: TPPO Removal

TPPO_Removal Crude Crude Mixture (Quinoxaline + TPPO) Solvent Add Toluene (Non-polar) Crude->Solvent MgCl2 Add MgCl2 (2-3 Equiv) Solvent->MgCl2 Complex Heat & Stir (Forms TPPO-MgCl2) MgCl2->Complex Reflux 1h Filter Filtration Complex->Filter Solid Solid Waste (TPPO-MgCl2) Filter->Solid Filtrate Filtrate (Purified Quinoxaline) Filter->Filtrate Product Recovery

Figure 1: Chemo-selective removal of TPPO via Magnesium chelation. This method avoids the yield loss associated with recrystallization.

Module 2: The Inorganic Residue ( Workup)

User Symptom: "I synthesized 2-chloroquinoxaline from quinoxalinone using


. Upon workup, the reaction exothermed violently, and my product yield is low/decomposed."

Diagnosis: Improper quenching of


. Direct addition of water to 

generates Phosphoric Acid (

) and HCl gas rapidly. The heat and local acidity can hydrolyze the newly formed C-Cl bond back to the starting material (quinoxalinone).
The Solution: Reverse Quench & pH Swing

You must control the hydrolysis rate and buffer the pH immediately to protect the acid-sensitive chloro-imine motif in the quinoxaline ring.

Protocol: Safe Hydrolysis
  • Evaporation: First, remove as much excess

    
     as possible via vacuum distillation (rotary evaporator with a base trap).
    
  • Reverse Quench:

    • Prepare a beaker of ice-water or saturated

      
       (if acid-sensitive) at 0°C.
      
    • Dissolve the crude residue in a minimal amount of inert solvent (e.g., DCM or Toluene).

    • Slowly drip the organic mixture into the stirred aqueous phase.

  • Phase Separation:

    • The inorganic phosphates (

      
      , polyphosphates) are highly water-soluble.
      
    • Extract the aqueous layer 3x with Ethyl Acetate.[4]

  • The "Polishing" Wash: Wash the combined organic layers with 10%

    
    .
    
    • Why? This ensures any residual mono- or di-esters of phosphoric acid are deprotonated (becoming anionic) and forced into the aqueous phase.

Visual Workflow:

Quench

POCl3_Quench Rxn Reaction Mass (Quinoxaline + Excess POCl3) Strip Vacuum Distillation (Remove bulk POCl3) Rxn->Strip Quench Reverse Quench (Drip into Ice/NaHCO3) Strip->Quench Dilute in DCM Partition Phase Partitioning Quench->Partition AqLayer Aqueous Layer (Phosphates/HCl) Partition->AqLayer OrgLayer Organic Layer (Product) Partition->OrgLayer

Figure 2: Safety-critical workflow for quenching phosphorus oxychloride reactions to prevent product hydrolysis.

Module 3: Trace Impurities (<10 ppm)

User Symptom: "My NMR looks clean, but my Suzuki coupling is failing. Elemental analysis shows 500 ppm Phosphorus."

Diagnosis: Trace soluble phosphate esters or phosphine ligands are poisoning your Palladium catalyst. These "invisible" impurities bind to Pd more strongly than your substrate.

The Solution: Adsorption Chromatography

Standard Silica Gel (


) is acidic. Basic quinoxalines often streak, and phosphorus impurities can "tail" significantly.

Comparison of Stationary Phases:

MethodBest ForMechanismProtocol Note
Neutral Alumina (Act. III) Acid-sensitive quinoxalinesLewis Acid-Base interactionPhosphorus binds strongly to Al; Product elutes easily.
Lanthanum-Doped Silica Stubborn PhosphatesChelation (

binds

)
Mix silica with 10%

solution, dry, and pack column.
Activated Carbon (Darco) Pd-Ligand RemovalPhysisorptionStir crude solution with 10 wt% carbon for 30 min, filter over Celite.
FAQ: Frequently Asked Questions

Q: Can I just wash with water to remove TPPO? A: No. TPPO has significant solubility in organic solvents and poor solubility in cold water, but it forms hydrates that make it "greasy." It partitions poorly. The


 method is chemically superior to simple washing.

Q: My chloroquinoxaline hydrolyzes to the hydroxy-form on the column. Why? A: Silica gel is slightly acidic and contains water. For chloro-quinoxalines, add 1% Triethylamine (


) to your eluent to neutralize the silica, or switch to Neutral Alumina.

Q: I used Polyphosphoric Acid (PPA) for cyclization. How do I clean the gummy residue? A: PPA is water-soluble but viscous. Pour the hot reaction mixture into crushed ice with vigorous mechanical stirring. Neutralize with Ammonium Hydroxide (


) rather than NaOH to prevent heat spikes that degrade the quinoxaline.

References

  • Bates, R. H., et al. (2024). "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling." Organic Process Research & Development.

  • Li, X., et al. (2012).[5] "Safe Quenching of POCl3: Reverse Quench Protocols." Organic Process Research & Development.

  • BenchChem Technical Division. (2025). "Refinement of work-up procedures for quinoxaline synthesis." BenchChem Application Notes.

  • ResearchGate Community. (2021). "Best method of quenching reaction mixture for POCl3 Chlorination." ResearchGate Q&A Archive.

Sources

Validation & Comparative

Comprehensive ¹H NMR Spectrum Analysis of Methyl 2-chloroquinoxaline-5-carboxylate: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural causality, solvent environment comparison, and instrument field-strength evaluation.

Introduction & Structural Causality

Methyl 2-chloroquinoxaline-5-carboxylate is a highly versatile nitrogen-containing heterocyclic building block. Its electron-deficient quinoxaline core, functionalized with a reactive 2-chloro group and a 5-methyl carboxylate moiety, makes it a critical intermediate in the synthesis of kinase inhibitors and antimicrobial agents. For researchers synthesizing or utilizing this compound, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying structural integrity and purity.

To accurately interpret the ¹H NMR spectrum, one must understand the causality behind the chemical shifts, which are heavily dictated by the electronic effects (inductive and resonance) of the substituents[1].

  • The H-3 Proton: The pyrazine ring is inherently electron-deficient. The addition of a highly electronegative chlorine atom at the C-2 position exerts a strong inductive (-I) pull. This leaves the adjacent H-3 proton severely deshielded, pushing its resonance far downfield to approximately 8.95 – 9.15 ppm as a sharp singlet.

  • The Aromatic Protons (H-6, H-7, H-8): The methyl carboxylate group at C-5 acts as an electron-withdrawing group (EWG) via both resonance (-R) and inductive (-I) effects. This deshields the ortho (H-6) and para (H-8) positions relative to the ester. Consequently, H-6 and H-8 appear downfield (~8.2 – 8.4 ppm), while H-7 (meta to the ester) resonates slightly upfield (~7.8 – 8.0 ppm).

  • The Methoxy Protons: The O-CH₃ group appears as a distinct 3H singlet in the aliphatic region, typically around 3.95 – 4.05 ppm [2].

Spin_System H3 H-3 Proton Singlet ~9.0 ppm H6 H-6 Proton Doublet ~8.3 ppm H7 H-7 Proton Triplet ~7.8 ppm H6->H7 3J = 8.0 Hz H8 H-8 Proton Doublet ~8.2 ppm H6->H8 4J = 1.5 Hz (Meta) H7->H8 3J = 8.0 Hz OMe O-CH3 Group Singlet ~4.0 ppm

1H NMR spin-spin coupling logic for this compound.

Comparative Analysis 1: Solvent Effects (CDCl₃ vs. DMSO-d₆)

Solvent selection fundamentally alters the NMR spectral profile due to differential hydrogen bonding, polarity, and magnetic susceptibility[3]. CDCl₃ is the standard non-polar choice for routine analysis, while DMSO-d₆ is highly polar and strongly solvates the molecule, breaking up potential dimer formations.

Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz)

Proton AssignmentCDCl₃ (ppm)DMSO-d₆ (ppm)MultiplicityIntegration
O-CH₃ 4.053.95Singlet (s)3H
H-7 7.858.00Triplet / dd (t)1H
H-8 8.258.35Doublet of doublets (dd)1H
H-6 8.358.45Doublet of doublets (dd)1H
H-3 8.959.15Singlet (s)1H

Expert Insight (Causality): DMSO-d₆ strongly coordinates with the compound's dipole. This typically results in a uniform downfield shift of 0.1 to 0.2 ppm for the aromatic protons compared to CDCl₃. The ester methyl group, however, experiences a slight upfield shift due to the difference in the bulk magnetic susceptibility of the solvents.

Comparative Analysis 2: Instrument Field Strength (80 MHz vs. 400 MHz)

The choice between a high-field superconducting magnet (400+ MHz) and a cryogen-free benchtop system (80 MHz) depends on the analytical goal: rapid reaction monitoring versus definitive structural elucidation.

Table 2: Performance Comparison by Field Strength

Feature80 MHz Benchtop NMR400 MHz High-Field NMR
Chemical Shift Dispersion Low (Compressed Hz/ppm ratio)High (Expanded Hz/ppm ratio)
H-6 / H-8 Resolution Overlapping multiplet (~8.2 - 8.4 ppm)Distinct, baseline-resolved doublets
J-Coupling Accuracy Difficult to extract exact ⁴J (meta)Precise ³J and ⁴J extraction
Primary Use Case At-line synthesis monitoring / Go-No-GoFinal compound characterization / Publication
Operational Cost Low (Cryogen-free, standard power)High (Requires Liquid He/N₂, dedicated facility)

Expert Insight (Causality): At 80 MHz, the chemical shift dispersion (measured in Hz) is compressed. Because H-6 and H-8 resonate very closely (~0.1 ppm apart), their signals will overlap into a complex multiplet at lower field strengths, obscuring the fine J-coupling. At 400 MHz, the dispersion is five times greater, resolving H-6, H-7, and H-8 into a clear AMX spin system.

Self-Validating Experimental Protocol

To guarantee reproducible and high-resolution spectra, follow this self-validating workflow. A successful NMR analysis relies heavily on meticulous sample preparation[1].

NMR_Workflow A Sample Prep 5-10 mg B Dissolution 0.6 mL Solvent A->B C Filtration 0.22 µm PTFE B->C D Acquisition Pulse & FID C->D E Processing FT & Phase D->E

Experimental workflow for high-resolution 1H NMR sample preparation.

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh 5.0 – 10.0 mg of this compound into a clean glass vial.

  • Dissolution: Add 0.6 mL of high-purity deuterated solvent (CDCl₃ containing 0.03% v/v TMS, or DMSO-d₆).

  • Homogenization: Vortex the vial for 30 seconds to ensure complete dissolution.

    • Validation Checkpoint 1: Hold the vial to the light. If any particulate matter remains, the sample must be filtered through a 0.22 µm PTFE syringe filter. Suspended particulates distort the magnetic field homogeneity, leading to broadened peaks and loss of resolution.

  • Tube Loading: Transfer the clear, homogeneous solution into a pristine 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition Setup (400 MHz): Insert the tube into the spectrometer. Lock onto the deuterium frequency of the chosen solvent.

    • Validation Checkpoint 2: The lock signal must stabilize above 80%. A fluctuating lock indicates an inhomogeneous sample or a scratched tube. Do not proceed until the lock is stable.

  • Shimming & Pulsing: Perform automated or manual gradient shimming (Z1-Z5). Acquire the ¹H spectrum using a standard 30° pulse program (zg30), 16 scans, a 2-second relaxation delay (D1), and a spectral width of 15 ppm.

  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) factor to the Free Induction Decay (FID). Perform the Fourier Transform (FT) to convert the time-domain signal into a frequency-domain spectrum, and manually correct the zero and first-order phase[1].

References

  • National Institutes of Health (NIH). "Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines." PubMed. URL: [Link]

  • Reich, H. "NMR Spectroscopy – 1H NMR Chemical Shifts." Organic Chemistry Data & Info. URL: [Link]

Sources

Spectroscopic Validation of Chloro-Quinoxaline Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the quinoxaline scaffold—specifically the conversion of a hydroxyl (tautomeric oxo) group to a chloro group—is a pivotal transformation in the synthesis of bioactive heterocycles.[1] Verifying this transformation requires precise spectroscopic analysis. This guide provides a definitive technical framework for distinguishing ethyl 3-chloroquinoxaline-2-carboxylate from its precursor, ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate , using Infrared (IR) spectroscopy.

We focus on two critical spectral markers: the carbonyl (


) shift  and the appearance of the carbon-chlorine (

) stretch
.

Theoretical Framework: Electronic Causality

To interpret the IR spectra correctly, one must understand the electronic environment of the quinoxaline ring before and after chlorination.

The "Amide-to-Imine" Transition

The starting material, often referred to as "3-hydroxyquinoxaline," exists predominantly in the amide tautomer form (3-oxo-3,4-dihydroquinoxaline) in the solid state.

  • Precursor State: The carbonyl of the ethyl ester is conjugated with the electron-rich enamine-like system of the dihydro-pyrazine ring. Furthermore, the ring nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) participates in hydrogen bonding. This lowers the ester carbonyl frequency.
    
  • Product State: Upon chlorination with

    
    , the ring becomes fully aromatic (heteroaromatic). The nitrogen lone pairs are now part of the aromatic sextet or orthogonal (
    
    
    
    ), removing the "amide" character. The ester carbonyl is no longer shielded by the N-H donation and shifts to a higher frequency typical of electron-deficient aromatic esters.
The C-Cl Signature

The introduction of the heavy chlorine atom creates a new vibrational mode. While alkyl halides absorb between 800–600


, the heteroaromatic C-Cl bond  is stiffer due to partial double-bond character (

interaction), typically appearing in the 1050–1090

(in-plane) and 740–780

(out-of-plane/stretching) regions.

Comparative IR Analysis: The Data

The following table summarizes the distinctive peak shifts that validate the success of the reaction.

Table 1: Diagnostic IR Peaks for Quinoxaline Transformation
Functional GroupPrecursor (3-Oxo Tautomer)Product (3-Chloro Ester)Mechanistic Explanation
Ester C=O 1680 – 1710

1735 – 1750

Loss of H-bonding and conjugation with N-H shifts frequency up.
N-H Stretch 3100 – 3300

(Broad)
Absent Aromatization removes the protonated nitrogen.
C-Cl Stretch Absent740 – 780

Appearance of heavy atom stretch (often overlaps with C-H out-of-plane).
C=N (Ring) Weak/Broad (Amide-like)1560 – 1580

Sharp, distinct band indicating full heteroaromaticity.

Critical Insight: Do not rely solely on the C-Cl peak, as it lies in the "fingerprint region" and can be confused with aromatic C-H bending. The disappearance of the broad N-H band and the blue shift of the Carbonyl (C=O) are the most reliable indicators of conversion.

Experimental Protocols

Synthesis of Ethyl 3-chloroquinoxaline-2-carboxylate

Objective: Convert ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate to the chloro-derivative.

Reagents:

  • Starting Material (SM): Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate (1.0 eq)

  • Reagent: Phosphorus Oxychloride (

    
    ) (Excess, typically 5–10 vol)
    
  • Solvent: None (Neat) or Chlorobenzene (if temp control needed)

Protocol:

  • Setup: Place 1.0 g of SM in a dry round-bottom flask equipped with a reflux condenser and a

    
     drying tube.
    
  • Addition: Carefully add 5.0 mL of

    
    . Caution: Exothermic.
    
  • Reaction: Heat the mixture to reflux (105°C) for 2–3 hours.

    • Checkpoint: Solution should turn from a suspension to a clear, dark solution.

  • Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (50 g) with vigorous stirring.

    • Note:

      
       hydrolysis is violent; maintain temperature <10°C to prevent ester hydrolysis.
      
  • Isolation: Neutralize typically with solid

    
     to pH 7–8. Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane to yield off-white needles.
    
IR Characterization Method
  • Sample Prep: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) to ensure high resolution of the fingerprint region.

  • Acquisition: Scan from 4000 to 400

    
     (min 16 scans, 4 
    
    
    
    resolution).
  • Baseline: Perform automatic baseline correction, specifically focusing on the 1800–1600

    
     region.
    

Visualization of Logic & Workflow[3]

The following diagram illustrates the synthesis pathway and the decision logic for spectroscopic validation.

Quinoxaline_Validation Start Start: Ethyl 3-oxo-quinoxaline-2-carboxylate Reaction Reflux with POCl3 (2-3 hrs) Start->Reaction Quench Quench on Ice -> Extract EtOAc Reaction->Quench Product Crude Product: Chloro-Ester Quench->Product IR_Analysis Run FT-IR Spectrum Product->IR_Analysis Check_NH Check 3100-3300 cm-1 (N-H Stretch) IR_Analysis->Check_NH Check_CO Check 1735-1750 cm-1 (Ester C=O) Check_NH->Check_CO Absent (Clean) Fail_SM FAILED: Unreacted Starting Material Check_NH->Fail_SM Present (Broad Peak) Check_CCl Check 740-780 cm-1 (C-Cl Stretch) Check_CO->Check_CCl Present (Sharp, >1730) Fail_Hyd FAILED: Hydrolysis (Acid Formed) Check_CO->Fail_Hyd Broad/Shifted (<1700) Success VALIDATED: Ethyl 3-chloroquinoxaline-2-carboxylate Check_CCl->Success Present (Strong band) Check_CCl->Fail_SM Absent

Figure 1: Synthesis workflow and spectroscopic decision tree for validating the chlorination of quinoxaline esters.

Troubleshooting & Validation Tips

  • Ghost Peak at 1680

    
    :  If you observe a shoulder at 1680 
    
    
    
    alongside the 1740
    
    
    peak, your reaction is incomplete. The starting material co-crystallizes easily with the product.
  • Broad OH at 2500–3000

    
    :  If you see a "hump" in this region, you likely hydrolyzed the ester to the carboxylic acid during the acidic quench. Ensure the quench is kept cold and neutralized rapidly.
    
  • Distinguishing C-Cl from C-H: The aromatic C-H out-of-plane bending also occurs near 750

    
    . To confirm C-Cl, look for the intensity . The C-Cl stretch is typically more intense (strong) than the C-H bends (medium) in this specific scaffold.
    

References

  • BenchChem. Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols. Retrieved from

  • National Institutes of Health (NIH). 2-Chloroquinoxaline Crystal Structure and Interactions. PMC Articles. Retrieved from

  • Sigma-Aldrich. Ethyl 3-chloroquinoxaline-2-carboxylate Product Specification and Safety Data. Retrieved from

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl and Aryl Halides. Retrieved from

  • LibreTexts Chemistry. Infrared Spectra of Common Functional Groups: Esters and Aromatics. Retrieved from

Sources

A Comparative Guide to the LC-MS/MS Fragmentation of Methyl 2-chloroquinoxaline-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fragmentation pattern of Methyl 2-chloroquinoxaline-5-carboxylate. Designed for researchers in analytical chemistry and drug development, this document synthesizes established fragmentation principles to predict a fragmentation pathway, outlines a robust analytical methodology, and compares the target analyte's behavior to key structural analogs.

Introduction: The Analytical Challenge

This compound (C₁₀H₇ClN₂O₂) is a heterocyclic compound with a molecular weight of 222.63 g/mol .[1][2] Such quinoxaline derivatives are significant scaffolds in medicinal chemistry. Characterizing these molecules is a critical step in synthesis verification, metabolite identification, and quality control. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing structural fingerprints through controlled fragmentation.[3][4]

This guide explains the causal links between the structure of this compound and its fragmentation behavior under electrospray ionization (ESI) conditions. We will dissect the roles of the chloro, methyl ester, and quinoxaline core functionalities in directing the fragmentation pathways.

Proposed Analytical Methodology

To ensure reliable and reproducible data, a validated LC-MS/MS protocol is paramount. The following method is designed for high-resolution analysis of polar to semi-polar heterocyclic compounds.[5][6]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Perform a serial dilution to a working concentration of 1 µg/mL using a 50:50 mixture of methanol and water.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). Rationale: A C18 column provides excellent retention for aromatic compounds like quinoxalines.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid serves to acidify the mobile phase, promoting protonation of the analyte for efficient positive-ion ESI.[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode. Rationale: The nitrogen atoms in the quinoxaline ring are readily protonated, making positive mode ESI highly effective.[3]

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap. Rationale: High-resolution mass analyzers allow for accurate mass measurements, which are crucial for confirming the elemental composition of fragment ions.[7]

    • MS1 Scan Range: m/z 50-500.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy (NCE) stepped from 15 to 40 eV. Rationale: Stepping the collision energy ensures the capture of both low-energy (e.g., ester loss) and high-energy (e.g., ring cleavage) fragments.

The workflow for this analysis is outlined in the diagram below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS System Stock 1 mg/mL Stock Working 1 µg/mL Working Sol. Stock->Working Dilution Filtered Filtered Sample Working->Filtered Filtration LC LC Separation (C18 Column) Filtered->LC ESI ESI Source (Positive Mode) LC->ESI MS1 MS1 Scan (Parent Ion ID) ESI->MS1 CID Collision Cell (CID Fragmentation) MS1->CID MS2 MS2 Scan (Fragment Ion ID) CID->MS2 Data Data Analysis MS2->Data Data Acquisition

Caption: General workflow for LC-MS/MS analysis.

Predicted Fragmentation Pattern of this compound

The fragmentation of a molecule in a mass spectrometer is not random; it follows chemically logical pathways dictated by the molecule's structure.[4][8] For this compound, we predict a multi-step fragmentation cascade initiated by protonation.

Parent Ion: The molecule has a monoisotopic mass of 222.0247. In positive mode ESI, it will readily accept a proton to form the molecular ion, [M+H]⁺, at m/z 223.0325 . Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 225.0296 will be observed with approximately one-third the intensity.[9]

The primary fragmentation events are expected to involve the most labile parts of the molecule: the methyl ester group and the chlorine atom.

  • Loss of Methanol (-CH₃OH): A common fragmentation for methyl esters containing a nearby heteroatom involves the loss of neutral methanol (32.0262 Da). This would produce a highly stable acylium ion at m/z 191.0063 .

  • Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the aromatic ring and the ester group can lead to the loss of the carbomethoxy radical (59.0211 Da), resulting in an ion at m/z 164.0114 .

  • Loss of Chlorine Radical (•Cl): The chloro-substituent can be lost as a radical (34.9688 Da), yielding an ion at m/z 188.0637 .

Further fragmentation of these primary ions would likely involve cleavage of the quinoxaline ring.

The proposed fragmentation pathway is illustrated below.

Fragmentation_Pathway Parent [M+H]⁺ m/z 223.03 (C₁₀H₈ClN₂O₂⁺) Frag1 m/z 191.01 (C₉H₄ClN₂O⁺) Parent->Frag1 - CH₃OH Frag2 m/z 164.01 (C₉H₅N₂O₂⁺) Parent->Frag2 - •COOCH₃ Frag3 m/z 188.06 (C₁₀H₈N₂O₂⁺) Parent->Frag3 - •Cl Frag4 m/z 163.00 (C₈H₄N₂O⁺) Frag1->Frag4 - •Cl Frag5 m/z 129.04 (C₈H₅N₂⁺) Frag2->Frag5 - CO₂H

Caption: Predicted fragmentation of this compound.

The following table summarizes the key predicted ions.

m/z (Predicted)Proposed FormulaDescription
223.0325C₁₀H₈ClN₂O₂⁺Protonated Parent Ion [M+H]⁺
225.0296C₁₀H₈³⁷ClN₂O₂⁺³⁷Cl Isotope Peak of Parent Ion
191.0063C₉H₄ClN₂O⁺Loss of neutral methanol (CH₃OH)
188.0637C₁₀H₈N₂O₂⁺Loss of chlorine radical (•Cl)
164.0114C₉H₅N₂O₂⁺Loss of carbomethoxy radical (•COOCH₃)
163.0034C₈H₄N₂O⁺From m/z 191, loss of chlorine radical (•Cl)
129.0447C₈H₅N₂⁺From m/z 164, loss of formic acid (HCOOH)

Comparison with Structural Analogs

To understand the specific contribution of each functional group to the fragmentation pattern, we compare the target analyte with two logical alternatives: one lacking the chlorine atom and another lacking the methyl ester group.

Analog 1: Methyl quinoxaline-5-carboxylate
  • Structure: Same as the target but with a hydrogen atom at position 2 instead of chlorine.

  • [M+H]⁺: m/z 189.0710 (C₁₀H₉N₂O₂⁺)

  • Expected Fragmentation: The primary fragmentation will be driven by the ester group. The loss of methanol (-CH₃OH) to yield an ion at m/z 157.0448 is expected to be a dominant pathway. The absence of the M+2 chlorine isotope peak is a key differentiating feature.

Analog 2: 2-Chloroquinoxaline
  • Structure: The core quinoxaline ring with a chlorine atom at position 2.

  • [M+H]⁺: m/z 165.0265 (C₈H₆ClN₂⁺)

  • Expected Fragmentation: Without the labile ester group, fragmentation will require higher energy. The primary pathways would likely involve the loss of the chlorine atom (-•Cl) to give an ion at m/z 130.0553 or the loss of hydrogen cyanide (-HCN) from the pyrazine ring, a characteristic fragmentation of nitrogen heterocycles, to yield an ion at m/z 138.0003 .

Comparative Data Summary
FeatureThis compoundMethyl quinoxaline-5-carboxylate (Analog 1)2-Chloroquinoxaline (Analog 2)
[M+H]⁺ m/z 223.03189.07165.03
M+2 Isotope Peak Present (~33% intensity)AbsentPresent (~33% intensity)
Major Fragment 1 m/z 191.01 (-CH₃OH)m/z 157.04 (-CH₃OH)m/z 130.06 (-•Cl)
Major Fragment 2 m/z 164.01 (-•COOCH₃)m/z 130.05 (-•COOCH₃)m/z 138.00 (-HCN)

This comparison clearly demonstrates how the presence or absence of the chloro and methyl carboxylate groups provides a unique and identifiable fragmentation signature for each compound. The fragmentation of the target analyte is a composite of the behaviors seen in its analogs, with initial losses from the ester group being particularly diagnostic.

Conclusion

While experimental data for this compound is not widely published, a robust and predictable fragmentation pattern can be synthesized from established mass spectrometry principles. The molecule is expected to show a prominent protonated molecular ion at m/z 223.03 with its corresponding chlorine isotope peak. Key diagnostic fragments arise from the sequential neutral loss of methanol (m/z 191.01) and the radical loss of the carbomethoxy group (m/z 164.01) . This predictable behavior, when analyzed using a high-resolution LC-MS/MS system, allows for confident identification and structural elucidation, distinguishing it clearly from non-chlorinated or non-esterified analogs.

References

  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of 4,7,10,13,16-Docosapentaenoic Acid (DPA) Methyl Ester.
  • HSC Chemistry & Physics. (n.d.). Mass Spectrometry Fragmentation Patterns.
  • Cation, P. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Kadentsev, V. I., et al. (1998). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020).
  • Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry.
  • Gerardi, A., et al. (n.d.). Development of an LC-MS/MS method for the determination and quantitation of heterocyclic aromatic amines (HAAs)
  • Lee, W. P., & Story, M. (1999). Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. Journal of the American Society for Mass Spectrometry, 10(1), 24-34.
  • Chen, B. H., & Wang, Y. J. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Journal of Food and Drug Analysis, 27(3), 595-602.
  • Wang, C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 696-707.
  • BenchChem. (n.d.). Spectroscopic Characterization of Quinoxaline Compounds.
  • BenchChem. (n.d.). Comparative Analysis of Mass Spectrometry Data for Quinoxaline Derivatives.
  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Wang, J., et al. (2019). Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry. Journal of the Science of Food and Agriculture, 99(12), 5550-5557.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (n.d.). LC-MS/MS parameters for quinoxalines.
  • PubChemLite. (n.d.). Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2).
  • Chloro pattern in Mass Spectrometry. (2023, November 19). YouTube.
  • AiFChem. (n.d.). 2092029-47-3 | this compound.
  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Merck. (n.d.). This compound.
  • Caleb, A. A., et al. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC 2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 15(1).
  • ChemScene. (n.d.). This compound.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Liu, H., et al. (2013). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Molecules, 18(10), 11959-11974.

Sources

Comparative Guide: Reactivity of 2-Chloro vs. 3-Chloro Quinoxaline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the reactivity of 2-chloro and 3-chloro quinoxaline isomers, designed for researchers and medicinal chemists.

Executive Summary

In the unsubstituted quinoxaline scaffold, the 2- and 3-positions are chemically equivalent due to


 symmetry (or effective time-averaged symmetry). Therefore, "2-chloroquinoxaline" and "3-chloroquinoxaline" describe the same molecule.

However, reactivity differences arise immediately upon substitution of the benzene ring (positions 5, 6, 7, or 8). This guide focuses on the most common and synthetically relevant scenario: 6-substituted quinoxalines , where the 2-chloro and 3-chloro isomers are distinct regioisomers with significantly different reactivities toward nucleophilic aromatic substitution (


) and metal-catalyzed cross-couplings.

Key Takeaway: In 6-nitro-substituted systems, the 2-chloro isomer is significantly more reactive than the 3-chloro isomer due to resonance stabilization of the Meisenheimer intermediate involving the N1 nitrogen and the C6-nitro group.

Electronic Structure & Mechanistic Basis

The reactivity difference is governed by the ability of the ring system to stabilize the negative charge developed in the transition state (Meisenheimer complex) during


.
Symmetry Breaking
  • Unsubstituted: N1 and N4 are equivalent. Attack at C2 or C3 yields identical intermediates.

  • 6-Substituted (e.g.,

    
    ):  The substituent breaks the symmetry.
    
    • C6 is para to C8a (the bridgehead carbon adjacent to N1).

    • C6 is meta to C4a (the bridgehead carbon adjacent to N4).

The Resonance Argument

When a nucleophile attacks the chloro-position, the negative charge delocalizes onto the adjacent nitrogen.

  • Attack at C2 (2-Chloro isomer):

    • Negative charge develops on N1 .

    • Since N1 is bonded to C8a, and C8a is para to the electron-withdrawing nitro group at C6, the negative charge can be effectively delocalized into the nitro group.

    • Result: Lower activation energy ($ \Delta G^\ddagger $), faster reaction.

  • Attack at C3 (3-Chloro isomer):

    • Negative charge develops on N4 .

    • N4 is bonded to C4a. C4a is meta to the C6-nitro group.

    • Resonance delocalization into the nitro group is blocked .

    • Result: Higher activation energy, slower reaction.

Visualization of the Mechanism

The following diagram illustrates the resonance pathways for a nucleophilic attack on 6-nitro-2,3-dichloroquinoxaline (illustrating the preference for C2 displacement).

SNAr_Mechanism Substrate 6-Nitro-2,3-dichloroquinoxaline TS_C2 Transition State (C2 Attack) Negative charge on N1 Conjugated with 6-NO2 (Para-like) Substrate->TS_C2 Path A (Favored) TS_C3 Transition State (C3 Attack) Negative charge on N4 NOT Conjugated with 6-NO2 (Meta-like) Substrate->TS_C3 Path B (Disfavored) Product_C2 Product A: 2-Substituted-3-chloro-6-nitroquinoxaline (MAJOR) TS_C2->Product_C2 Product_C3 Product B: 3-Substituted-2-chloro-6-nitroquinoxaline (MINOR) TS_C3->Product_C3

Caption: Path A (Green) is favored because the Meisenheimer complex is stabilized by the para-relationship between the N1 anion and the C6-Nitro group.

Comparative Data: 2-Cl vs. 3-Cl (6-Nitro Series)

The following table summarizes the reactivity profile for the two isomers when reacting with a standard nucleophile (e.g., benzylamine) in acetonitrile/base.

Feature2-Chloro-6-nitroquinoxaline 3-Chloro-6-nitroquinoxaline
Relative

Rate
High (Fast)Low (Slow)
Electronic Activation Strong (N1 anion stabilized by 6-NO2)Weak (N4 anion not stabilized by 6-NO2)
Preferred Reaction Site C2 is highly electrophilic.C3 is less electrophilic.
Yield (Standard Cond.) >85% (Typical)40-60% (Requires harsher conditions)
Main Product in Dichloro Displaced first (Major product)Displaced second (Minor product)
Regioselectivity in 2,3-Dichloro-6-nitroquinoxaline

When starting with the dichloro scaffold, the C2-chlorine is displaced selectively.

  • Reaction: 6-Nitro-2,3-dichloroquinoxaline + 1.0 eq Amine

    
    3-Chloro-N-alkyl-6-nitroquinoxalin-2-amine .
    
  • Note: The nomenclature changes based on priority, but the position para to the nitro-activated bridgehead (C2) reacts first.

Experimental Protocols

Synthesis & Separation of Isomers

Since 2-Cl and 3-Cl isomers are often formed as mixtures during the synthesis of the oxo-precursors, separation is critical.

Step 1: Condensation (Mixture Formation) Reaction of 4-nitro-1,2-phenylenediamine with glyoxylic acid yields a mixture of:

  • 6-Nitroquinoxalin-2(1H)-one

  • 7-Nitroquinoxalin-2(1H)-one (Tautomer of 6-nitroquinoxalin-3-ol)

Step 2: Separation Protocol The isomers have distinct solubility profiles.

  • Reflux the crude regioisomeric mixture in ethanol or acetic acid .

  • Filtration: The 7-nitro isomer (precursor to 3-chloro-6-nitro) is typically less soluble and precipitates first.

  • Filtrate: Enriched in the 6-nitro isomer (precursor to 2-chloro-6-nitro).

  • Chlorination: Treat separated isomers individually with

    
    /DMF to yield pure chloro-isomers.
    
Nucleophilic Substitution ( ) Protocol

Objective: Selective amination of 2-chloro-6-nitroquinoxaline.

  • Dissolve 2-chloro-6-nitroquinoxaline (1.0 mmol) in anhydrous THF or DMF (5 mL).

  • Add

    
     (1.5 mmol) or 
    
    
    
    (1.2 mmol).
  • Cool to 0°C (due to high reactivity).

  • Add Amine (1.05 mmol) dropwise.

  • Monitor: TLC (Hexane/EtOAc 3:1). Reaction is often complete within 30–60 mins at 0°C–RT.

  • Workup: Pour into ice water, filter precipitate.

Contrast: The 3-chloro isomer often requires heating to 60–80°C for completion.

Structural Characterization (NMR)[1][2][3][4][5]

Distinguishing the isomers requires careful analysis of the proton signals on the pyrazine ring (H2/H3) and the benzene ring coupling patterns.

IsomerH-Singlet (Pyrazine Ring) Benzene Ring Signals
2-Chloro-6-nitro H3 appears at ~8.8 - 9.0 ppm H5 (d, J~2Hz) is deshielded; H7/H8 show ortho coupling.
3-Chloro-6-nitro H2 appears at ~8.7 - 8.9 ppm H5 is less deshielded compared to the 2-Cl isomer.

Note: Chemical shifts are solvent-dependent (DMSO-


 vs 

). NOE (Nuclear Overhauser Effect) experiments are recommended for definitive assignment: irradiating the pyrazine proton will show enhancement of H5/H8 depending on the isomer.

References

  • Regioselectivity in Quinoxaline Substitution

    • Sakai, S. et al. "Regioselective synthesis of 2,3-disubstituted quinoxalines." Tetrahedron Letters, 2015.
    • Demonstrates the electronic preference for C2 substitution in 6-nitro-2,3-dichloroquinoxaline.
    • (Generalized landing page for verification)

  • Synthesis and Separation of Isomers

    • Cheung, D. et al.[1] "Separation of 6- and 7-nitroquinoxalin-2-ones." Journal of Heterocyclic Chemistry, 2008.

    • Details the solubility-based separ
  • Mechanistic Insights (

    
    ): 
    
    • Bunnett, J. F.[2] "Mechanism and reactivity in aromatic nucleophilic substitution."[2] Quarterly Reviews, Chemical Society, 1958.

    • Foundational text establishing the stabilization of Meisenheimer complexes by para-EWG.
  • Application in Drug Discovery

    • BenchChem Technical Guides.
    • Provides protocols for 2,3-dichloroquinoxaline functionaliz

Sources

Melting point range verification for Methyl 2-chloroquinoxaline-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for analytical chemists, researchers, and drug development professionals on the thermal characterization and purity verification of quinoxaline-based building blocks.

The Analytical Imperative: Why Thermal Verification Matters

In pharmaceutical synthesis, Methyl 2-chloroquinoxaline-5-carboxylate (CAS: 2092029-47-3) serves as a highly versatile heterocyclic building block[1]. Its primary utility lies in the differential reactivity of its functional groups: the C2-position chlorine is primed for nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling, while the methyl ester provides a protected handle for subsequent functionalization.

However, the success of these downstream, highly sensitive catalytic reactions is strictly dependent on the purity of the starting material. Trace organic impurities, residual solvents, or unreacted precursors can poison palladium catalysts or cause unwanted side reactions. Because impurities disrupt the crystalline lattice of the bulk material, they cause a quantifiable broadening and depression of the melting point (governed by the Van 't Hoff law of melting point depression)[2]. Therefore, rigorous melting point range verification is not merely a compliance checkbox; it is a predictive indicator of synthetic performance.

Product Performance: this compound vs. Alternatives

Before detailing the verification protocols, it is crucial to understand why a chemist might select this specific product over its structural alternatives, and how their thermal profiles differ.

Table 1: Performance and Thermal Profile Comparison of Quinoxaline Building Blocks

CompoundCAS NumberMolecular WeightReactivity Profile & Synthetic UtilityExpected Thermal Behavior
This compound 2092029-47-3222.63 g/mol Optimal: Single halogen handle allows highly regioselective cross-coupling. Ester prevents premature decarboxylation.Sharp melting endotherm; highly crystalline powder[1].
2,3-Dichloroquinoxaline-5-carboxylic acid 933726-33-1243.04 g/mol Complex: Dual chlorine atoms require orthogonal protection strategies. Free acid can interfere with basic catalysts[3].Broader melting range due to potential hydrogen bonding and dimerization.
Quinoxaline-5-carboxylic acid 6924-44-3174.16 g/mol Limited: Lacks a halogen handle for Suzuki/Buchwald couplings. Primarily used for simple amide bond formations.High melting point; prone to sublimation at elevated temperatures.

Comparative Methodologies for Melting Point Verification

To verify the melting point range of this compound, laboratories typically employ one of three methods. Each offers distinct advantages depending on whether the goal is rapid throughput or deep thermodynamic characterization.

Table 2: Comparison of Thermal Analysis Systems

Verification MethodGoverning StandardPrimary OutputBest Use CaseLimitations
Automated Capillary USP <741>Visual Onset (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) & Clear Point (

)
Routine lot-to-lot purity screening[4].Cannot detect polymorphism or quantify enthalpy.
Differential Scanning Calorimetry (DSC) USP <891>Extrapolated Onset, Peak Temp, Enthalpy (

)
Deep thermodynamic profiling and precise impurity quantification[5].Destructive; requires specialized calibration.
Hot Stage Microscopy (HSM) USP <891>Visual phase transitionsIdentifying degradation prior to melting[5].Subjective visual interpretation; low throughput.

Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, incorporating specific causality for every physical manipulation to ensure absolute trustworthiness.

Method A: Automated Capillary Melting Point (USP <741> Compliant)

This method relies on optical transmission to detect the first formation of liquid and the final disappearance of the solid phase.

System Suitability Check: Prior to analysis, calibrate the instrument using a USP Primary Reference Standard (e.g., Phenacetin, certified


 134.0–136.6 °C) to verify the accuracy of the heating block[6].

Step-by-Step Protocol:

  • Desiccation: Dry the this compound sample under vacuum at 40 °C for 4 hours.

    • Causality: Residual moisture acts as a eutectic impurity, artificially depressing the melting point[7].

  • Pulverization: Transfer the dried sample to an agate mortar and gently triturate into a fine powder.

    • Causality: Large, irregular crystals have a low surface-area-to-volume ratio, creating air pockets. Air is a thermal insulator, which causes uneven heat distribution and a falsely broadened melting range[8].

  • Capillary Loading: Tamp the open end of a glass capillary into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface to pack the powder to exactly 3 mm in height .

    • Causality: A fill height greater than 3 mm extends outside the isothermal zone of the heating block, creating a vertical thermal gradient within the sample[8].

  • Thermal Ramp: Insert the capillary into the automated apparatus. Rapidly heat to 5 °C below the expected onset temperature, then reduce the heating rate to exactly 1 °C/min .

    • Causality: A 1 °C/min ramp ensures the sample temperature remains in perfect thermodynamic equilibrium with the heating block. Faster rates induce "thermal lag," artificially elevating the recorded melting point[6].

  • Data Acquisition: Record the temperature at the first detectable liquid phase (

    
    ) and the temperature at which no solid phase is apparent (
    
    
    
    )[6]. For high-purity this compound, the
    
    
    (
    
    
    ) should be
    
    
    °C.
Method B: Differential Scanning Calorimetry (DSC) (USP <891> Compliant)

DSC measures the difference in heat flow between the sample and an empty reference pan, providing a highly precise thermodynamic fingerprint[9].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the compound into a standard aluminum DSC pan. Crimp the lid securely.

    • Causality: Precise mass is required to accurately calculate the enthalpy of fusion (

      
      ). Crimping ensures optimal thermal contact with the sensor base.
      
  • Atmospheric Control: Purge the sample chamber with dry Nitrogen (NF) at a continuous flow rate of 50 mL/min[10].

    • Causality: An inert nitrogen atmosphere prevents oxidative degradation of the quinoxaline ring at elevated temperatures, which would manifest as a false exothermic signal overlapping the melting endotherm[7].

  • Heating Program: Equilibrate the sample at 25 °C. Ramp at 10 °C/min to 50 °C below the expected melting point, then slow the ramp to 2 °C/min through the melting transition.

  • Data Analysis: Integrate the endothermic peak. The true thermodynamic melting point is taken as the extrapolated onset temperature , not the peak maximum, as the onset is independent of sample mass[9].

Workflow Visualization

The following diagram illustrates the logical decision matrix for thermal purity verification, demonstrating how physical data dictates downstream synthetic workflows.

G N1 This compound (CAS: 2092029-47-3) N2 Sample Preparation (Desiccation & Pulverization) N1->N2 N3 USP <741> Capillary Method (Visual Onset & Clear Point) N2->N3 N4 USP <891> DSC Analysis (Extrapolated Onset & Enthalpy) N2->N4 N5 Data Reconciliation & Purity Assessment N3->N5 N4->N5 N6 Purity ≥ 98.5% (ΔT ≤ 1.5 °C) Proceed to Cross-Coupling N5->N6 N7 Broad Melting Range (ΔT > 2.0 °C) Recrystallization Required N5->N7

Workflow for thermal purity verification of this compound.

Representative Thermal Data Interpretation

When evaluating the data output from the above protocols, analysts should look for tight correlation between methods. Below is a representative data set demonstrating a highly pure batch of this compound:

Table 3: Representative Cross-Method Thermal Data

ParameterUSP <741> Capillary OutputUSP <891> DSC OutputInterpretation
Onset Temperature 122.3 °C (Visual first liquid)122.1 °C (Extrapolated onset)Excellent agreement; confirms true thermodynamic melting point.
Completion / Peak 123.8 °C (Clear point)123.5 °C (Peak maximum)Narrow range (

= 1.5 °C) indicates high crystalline purity.
Enthalpy (

)
N/A115.4 J/gBaseline established for future lot-to-lot consistency checks.

Note: If the capillary method shows a clear point significantly higher than the DSC peak, it often indicates poor pulverization or a heating ramp that was too fast, leading to thermal lag.

Conclusion

For complex heterocyclic building blocks like this compound, thermal analysis is the first line of defense against synthetic failure. While the USP <741> capillary method provides a rapid, reliable assessment of purity via melting range depression, supplementing it with USP <891> DSC analysis offers a comprehensive thermodynamic profile. By strictly controlling variables such as sample desiccation, pulverization, fill height, and ramp rate, laboratories can transform a simple melting point check into a highly predictive, self-validating analytical tool.

References

  • ChemRxiv. "Compliance with amended General Chapter USP<741> Melting Range or Temperature." Analytical Methodology. Available at: [Link]

  • Polymer Solutions (SGS PSI). "View All USP Pharmaceutical Testing - Thermal Testing USP <891>." Analytical Services. Available at:[Link]

  • Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties." Editorial Insights. Available at: [Link]

  • NETZSCH Analyzing & Testing. "The Importance of Purity Determination of Pharmaceuticals." Thermal Analysis Applications. Available at:[Link]

  • ResearchGate. "USP melting point reference standards: Evaluation of parameters that affect the melting point." Scientific Publications. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Quinoxaline Impurity Profiling: Reference Standards and Analytical Strategies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals vested in the intricate world of pharmaceuticals, ensuring the purity, safety, and efficacy of Active Pharmaceutical Ingredients (APIs) is paramount. The quinoxaline scaffold, a privileged bicyclic heteroaromatic system, is a cornerstone in the development of a wide array of therapeutic agents. However, like any synthetic chemical entity, quinoxaline-based APIs are susceptible to the presence of impurities that can arise during synthesis, purification, and storage. This guide provides an in-depth, technically-grounded comparison of reference standards and analytical methodologies for the robust impurity profiling of quinoxaline derivatives.

The Genesis of Impurities in Quinoxaline Synthesis

A thorough understanding of potential impurities begins with the synthetic route. The most classical and widely employed method for quinoxaline synthesis is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[1][2] While seemingly straightforward, this reaction and subsequent processing steps can introduce a variety of impurities.

Common Sources of Quinoxaline Impurities:

  • Starting Materials: Impurities present in the initial o-phenylenediamine or dicarbonyl compounds can carry through the synthesis or lead to the formation of side products.[1][3]

  • Process-Related Impurities: These are by-products of the main reaction, unreacted intermediates, and products of side reactions. The regioselectivity of the condensation, especially with unsymmetrical diamines, can lead to the formation of isomeric impurities, which can be challenging to separate due to their similar physicochemical properties.[1][3]

  • Degradation Products: Quinoxaline derivatives can degrade under stress conditions such as heat, light, humidity, and extreme pH, leading to the formation of new impurities.[4] Forced degradation studies are crucial to identify these potential degradants.[3][5]

  • Reagents and Solvents: Residual catalysts, reagents, and solvents used during synthesis and purification can also be present as impurities in the final API.[4]

The Analytical Arsenal for Impurity Detection and Quantification

A multi-pronged analytical approach is often necessary for comprehensive impurity profiling. The choice of technique is dictated by the nature of the impurity and the required sensitivity.

Analytical TechniquePrincipleApplicability to Quinoxaline ImpuritiesStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.The workhorse for separating and quantifying non-volatile organic impurities, including process-related and degradation products.[6][7]High resolution, excellent quantitative accuracy and precision, adaptable to a wide range of polarities.May not be suitable for highly volatile impurities.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Ideal for the analysis of residual solvents and other volatile organic impurities.[6][7]High sensitivity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.A powerful tool for the identification and structural elucidation of unknown impurities by providing molecular weight and fragmentation information.[5][7]High sensitivity and selectivity, provides structural information.Can be more complex to operate and maintain than HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Definitive structural elucidation of isolated impurities.[4]Provides unambiguous structural information.Requires isolation of the impurity and is less sensitive than MS.

The Cornerstone of Accurate Quantification: Certified Reference Standards

The adage "you can only measure what you know" holds particularly true in impurity profiling. Certified Reference Materials (CRMs) are indispensable for the accurate identification and quantification of impurities.[8][9] These are highly characterized materials with established purity and associated uncertainty, manufactured under stringent quality management systems such as ISO 17034.[8]

Comparison of Reference Standard Providers:

ProviderOfferings for Quinoxaline ImpuritiesCertificationKey Features
United States Pharmacopeia (USP) Offers a comprehensive catalog of over 3,500 reference standards, including some for drug substances, impurities, and degradation products.[10] A specific search for "quinoxaline" impurities may be necessary.USP Reference StandardsGlobally recognized and accepted by regulatory agencies.[10]
European Pharmacopoeia (EP) Provides reference standards for substances listed in the European Pharmacopoeia.EP Reference StandardsMandatory for compliance with EP monographs.[11][12]
LGC Standards A broad portfolio of impurity reference materials, often including those not available from pharmacopeias.[7]ISO 17034 and/or ISO/IEC 17025Extensive catalog and custom synthesis capabilities.[7]
Pharmaffiliates Specializes in the synthesis and supply of pharmaceutical impurities, including those for quinoline and sulfaquinoxaline.[13][14]Often provide a Certificate of Analysis with detailed characterization data (e.g., NMR, MS, HPLC).[15]Focus on providing a wide range of specific impurity standards.
Enamine Offers a catalog of drug impurity reference standards and provides custom synthesis services for previously unidentified impurities.[16]Certificate of Analysis with NMR, HPLC/MS, and/or GC/MS data.[16]Expertise in custom synthesis and impurity identification.[16]

Experimental Workflow for Quinoxaline Impurity Profiling

A robust and self-validating experimental workflow is critical for reliable impurity profiling. The following diagram illustrates a typical process:

Impurity_Profiling_Workflow cluster_0 Phase 1: Information Gathering & Method Development cluster_1 Phase 2: Impurity Identification & Characterization cluster_2 Phase 3: Reference Standard & Method Validation Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Method_Development Analytical Method Development (HPLC, LC-MS) Forced_Degradation->Method_Development Literature_Review Literature Review & In-Silico Prediction Literature_Review->Forced_Degradation Impurity_Detection Impurity Detection in API Batches Method_Development->Impurity_Detection Isolation Impurity Isolation (Prep-HPLC) Impurity_Detection->Isolation If unknown impurity > identification threshold Structure_Elucidation Structure Elucidation (NMR, HRMS) Isolation->Structure_Elucidation Reference_Standard Procure/Synthesize Certified Reference Standard Structure_Elucidation->Reference_Standard Method_Validation Method Validation (ICH Q2(R1)) Reference_Standard->Method_Validation Routine_Testing Routine Batch Testing Method_Validation->Routine_Testing

Caption: A typical workflow for the identification, characterization, and quantification of quinoxaline impurities.

Detailed Experimental Protocol: A Comparative HPLC Method

The following is a detailed, step-by-step protocol for a comparative reverse-phase HPLC method suitable for the impurity profiling of a generic quinoxaline API. This protocol is a starting point and should be optimized and validated for the specific quinoxaline derivative and its potential impurities.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC grade acetonitrile (ACN) and methanol (MeOH).

  • Purified water (18.2 MΩ·cm).

  • Formic acid (reagent grade).

  • Reference standards for the quinoxaline API and its known impurities.

2. Chromatographic Conditions:

ParameterMethod A (General Screening)Method B (Improved Resolution for Isomers)Rationale for Comparison
Column C18, 150 mm x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µmThe C18 phase provides good hydrophobic retention for a broad range of compounds. The Phenyl-Hexyl phase offers alternative selectivity, particularly for aromatic compounds and isomers, due to π-π interactions.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that improves peak shape for basic compounds like quinoxalines and provides protons for positive mode ESI-MS.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in MethanolAcetonitrile is a strong organic solvent that provides good peak shapes. Methanol can offer different selectivity and is sometimes better for resolving closely eluting peaks.
Gradient Program Time (min)%BTime (min)
0100
209025
259030
25.11030.1
301035
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C35 °CElevated temperature can improve peak shape and reduce viscosity. A slightly higher temperature is used with the more viscous methanol mobile phase.
Injection Volume 10 µL10 µLA typical injection volume.
Detection PDA at 254 nm and 320 nm (or λmax of the API)PDA at 254 nm and 320 nm (or λmax of the API)Monitoring at multiple wavelengths helps to detect impurities that may have different UV spectra from the API.

3. Sample and Standard Preparation:

  • Standard Stock Solution (API): Accurately weigh about 10 mg of the quinoxaline API reference standard and dissolve it in a suitable diluent (e.g., 50:50 ACN:Water) in a 10 mL volumetric flask.

  • Impurity Stock Solutions: Prepare individual stock solutions of each known impurity reference standard in a similar manner.

  • Spiked Standard Solution: Prepare a working standard solution containing the API at a concentration of, for example, 100 µg/mL and each known impurity at a level corresponding to the reporting threshold (e.g., 0.05% or 0.5 µg/mL).

  • Sample Solution: Prepare the API sample at a concentration of 1 mg/mL in the diluent.

4. Method Validation (Self-Validating System):

The trustworthiness of any analytical method lies in its validation. The following parameters should be assessed according to ICH Q2(R1) guidelines:

  • Specificity: Analyze blank, placebo (if applicable), API, and spiked samples to demonstrate that the method can unequivocally assess the analyte in the presence of other components.

  • Linearity: Analyze a series of solutions with increasing concentrations of the API and each impurity to demonstrate a linear relationship between concentration and response.

  • Range: The range over which the method is linear, accurate, and precise.

  • Accuracy: Determine the recovery of known amounts of impurities spiked into the sample matrix.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

  • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability.

Logical Relationships in Analytical Technique Selection

The selection of analytical techniques follows a logical progression, from initial screening to definitive identification.

Technique_Selection Screening Initial Screening & Quantification HPLC_UV HPLC-UV Screening->HPLC_UV GC_FID GC-FID Screening->GC_FID for volatile impurities Identification Identification of Unknowns LC_MS LC-MS Identification->LC_MS Confirmation Definitive Structural Confirmation HPLC_UV->Identification If unknown peak detected GC_MS GC-MS GC_FID->GC_MS If unknown peak detected Isolation Isolation LC_MS->Isolation If further confirmation needed NMR NMR NMR->Confirmation Isolation->NMR

Caption: Logical flow for the selection of analytical techniques in quinoxaline impurity profiling.

Conclusion

The effective profiling of impurities in quinoxaline-based APIs is a critical, non-negotiable aspect of drug development. It requires a deep understanding of the synthetic process, a strategic application of orthogonal analytical techniques, and the use of high-quality, certified reference standards. By implementing robust, well-validated analytical methods, and by understanding the causality behind experimental choices, researchers can ensure the quality, safety, and efficacy of these vital therapeutic agents, ultimately safeguarding public health.

References

  • MoleculeMatters. (2024, November 18). Impurity profile-API.
  • Enamine. Impurity Reference Standards.
  • BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis.
  • BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis.
  • Analytical Chemical Products. Pharmaceutical Impurities Certified Reference Materials.
  • BenchChem. (2025). Technical Support Center: Characterization of Impurities in 2-Chloro-3,6-dimethylquinoxaline.
  • PubMed. (2012, July 15). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry].
  • BenchChem. (2025). Methods for improving the purity of synthesized quinoxaline compounds.
  • LGC Standards. Impurity Reference Materials.
  • Pharmaffiliates. Quinoline-impurities.
  • MDPI. (2022, November 9). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents.
  • NSF PAR. (2024, February 15). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries.
  • USP. USP Reference Standards.
  • Pharmaffiliates. Sulfaquinoxalin-impurities.
  • Pharmaffiliates. (2025, November 12). Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety.
  • Analytical Chemical Products. Pharmaceutical Impurities Certified Reference Materials.
  • Hypha Discovery. Oxidised Degradation Products of APIs.
  • CHIMIA. (2023). Mechanochemical Degradation of Active Pharmaceutical Ingredients (APIs): A Simple Tool for the Prediction of Drug Stability.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • European Medicines Agency. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q.
  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia.

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 2-chloroquinoxaline-5-carboxylate

[1][2]

Executive Summary & Immediate Action

Methyl 2-chloroquinoxaline-5-carboxylate (CAS: 2092029-47-3) is a halogenated nitrogen-heterocycle ester.[1] For disposal purposes, it must be classified as Hazardous Waste .[1][2]

Core Disposal Directive:

  • Do NOT dispose of down the drain.[3]

  • Do NOT dispose of in regular trash.

  • Mandatory Stream: High-temperature incineration with flue gas scrubbing (due to Cl and NOx generation).

  • Segregation: Keep separate from strong oxidizers and non-halogenated solvents.

Chemical Profile & Hazard Identification

Understanding the chemical structure is the first step in determining the destruction method. This compound contains three distinct functional motifs that dictate its waste stream: a quinoxaline ring (nitrogen source), a chlorine atom (halogen source), and a methyl ester (hydrolysis potential).[1][2]

PropertySpecification
Chemical Name This compound
CAS Number 2092029-47-3
Molecular Formula C₁₀H₇ClN₂O₂
Physical State Solid (typically off-white to yellow powder)
Primary Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Reactivity Incompatible with strong oxidizing agents.[1][4][5] Hydrolyzes in strong acids/bases.

Expert Insight: The presence of the chlorine atom at the C2 position renders this molecule a "Halogenated Organic." Even if dissolved in a non-halogenated solvent (like Acetone), the mixture must be treated as halogenated waste to prevent corrosion of standard incinerators and to ensure proper capture of acidic gases (HCl) during destruction.[1][2]

Pre-Disposal Handling & Containment

Before removal, the waste must be stabilized and packaged.[1][2][6]

A. Personal Protective Equipment (PPE)[9]
  • Respiratory: N95 particulate respirator (for solids) or fume hood (for solutions).

  • Skin: Nitrile gloves (0.11 mm minimum thickness). Double gloving recommended if handling solutions >100 mM.[1]

  • Eyes: ANSI Z87.1 Chemical Splash Goggles.

B. Waste Segregation Protocol

Segregation is critical to prevent dangerous side reactions and ensure regulatory compliance.[7]

  • Solid Waste:

    • Collect pure solid substance, contaminated weighing boats, and filter papers in a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2]

    • Label: "Hazardous Waste - Solid - Toxic/Irritant."[1]

  • Liquid Waste (Mother Liquors/Rinsates):

    • Solvent Compatibility: If the compound is dissolved in DCM, Chloroform, or Ethyl Acetate, segregate into the Halogenated Solvent carboy.[1][2]

    • Strict Prohibition: Do not mix with oxidizing acids (Nitric, Perchloric) as quinoxalines can form unstable nitrated intermediates.[1][2]

Operational Disposal Workflow

This workflow provides the logic for categorizing and processing the waste.

DisposalWorkflowStartWaste Generation(this compound)StateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, contaminated gloves/paper)StateCheck->Solid SolidLiquidLiquid Waste(Reaction mixture, rinsate)StateCheck->Liquid LiquidSolidStreamStream C: Solid Hazardous Waste(Incineration)Solid->SolidStreamSolventCheckIs the solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckHaloStreamStream A: Halogenated Solvents(High BTU Incineration)SolventCheck->HaloStream YesNonHaloStreamStream B: Organic Solvents(Must still be tagged as containing Halogens)SolventCheck->NonHaloStream NoLabelingLabeling & ManifestingList all constituentsHaloStream->LabelingNonHaloStream->LabelingSolidStream->LabelingPickupEHS / Vendor PickupLabeling->Pickup

Figure 1: Decision matrix for determining the correct waste stream based on physical state and solvent composition.[1]

Detailed Disposal Procedures

Step 1: Container Selection[9]
  • Solids: Use a clear glass or HDPE jar with a screw-top lid. Avoid metal containers as residual acidity (from hydrolysis) may corrode metal.

  • Liquids: Use standard safety carboys (polyethylene or glass). Ensure the cap is vented if there is any risk of ongoing reaction, though this compound is generally stable.[1][2]

Step 2: Labeling (RCRA Compliance)

Proper labeling is not just bureaucratic; it is a safety control for the disposal facility.

  • Chemical Name: Write out the full name: "this compound." Do not use abbreviations or structural formulas alone.

  • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Constituents: If in solution, list the solvent % and the solute %.

    • Example: "95% Dichloromethane, 5% this compound."[1][2]

Step 3: Storage Prior to Pickup
  • Store in a Satellite Accumulation Area (SAA) .[7]

  • Keep container closed at all times except when adding waste.

  • Secondary containment (tray) is required to capture potential leaks.

Step 4: Final Destruction

The ultimate fate of this waste must be Incineration .

  • Mechanism: Thermal oxidation at >1000°C.

  • Justification: The quinoxaline ring requires high energy to break the aromatic nitrogen bonds. The chlorine content necessitates a facility equipped with acid gas scrubbers to neutralize the HCl produced during combustion [1].

Emergency Spill Procedures

In the event of a spill in the laboratory:

  • Evacuate: If the spill is large (>50g) or creates dust, evacuate the immediate area.[1]

  • PPE: Don safety goggles, lab coat, and double nitrile gloves.[1][2]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation. Sweep carefully into a dustpan.[1]

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are present nearby.

  • Clean Up: Wipe the area with a soap/water solution. Place all cleanup materials into the Hazardous Waste Solid container.

Regulatory & Compliance Notes

  • EPA Waste Codes: While this specific CAS is not P-listed or U-listed, it must be characterized by the generator.[1][2]

    • If the waste exhibits toxicity characteristic (via TCLP), it may carry a D-code .[1][2]

    • If dissolved in spent halogenated solvents (e.g., Methylene Chloride), it carries F001/F002 codes [2].[1][2][8]

    • Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste" (unless mixed with listed solvents) but dispose of via the hazardous waste stream to ensure environmental protection.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound.

  • PubChem. (2024). Compound Summary: Quinoxaline Derivatives. National Library of Medicine.[1]

Personal protective equipment for handling Methyl 2-chloroquinoxaline-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Operational Safety & Handling Guide: Methyl 2-chloroquinoxaline-5-carboxylate Content Type: Technical Safety Protocol Audience: Researchers, Medicinal Chemists, HSE Officers

Executive Safety Summary

This compound (CAS: 2092029-47-3) is a functionalized halogenated heterocycle used primarily as a pharmacophore building block.[1] While classified as an irritant, its quinoxaline core suggests potential biological activity, necessitating handling protocols that exceed standard "Warning" label requirements.

Critical Hazard Profile:

  • GHS Classification: Warning (H302, H315, H319, H335).[1]

  • Primary Risks: Respiratory sensitization (dust inhalation), ocular damage (corrosive potential of hydrolysis products), and dermal absorption.

  • Storage Criticality: Moisture sensitive. Must be stored at 2–8°C under inert atmosphere to prevent ester hydrolysis and degradation of the chloro-substituent.

Risk Assessment & Engineering Controls

As a Senior Scientist, I prioritize Source Control over PPE. The following engineering controls are non-negotiable for this compound.

Engineering Control Matrix
Control LevelRequirementScientific Rationale
Primary Containment Chemical Fume Hood The H335 (Respiratory Irritation) designation implies that dust or sublimed vapor can damage mucous membranes. Velocity must be maintained at 0.5 m/s (100 fpm) .
Atmosphere Inert (Argon/Nitrogen) The methyl ester moiety is susceptible to hydrolysis; the 2-chloro position is reactive toward nucleophiles (including atmospheric water).
Static Control Ionizing Bar / Anti-static Gun Dry organic powders often accumulate static charge, leading to "fly-away" powder and aerosolization during weighing.

Personal Protective Equipment (PPE) Selection Logic

Do not rely on generic "wear gloves" advice. The solubility profile of the compound dictates the barrier material.

Glove Selection Protocol
  • Solid Handling: Nitrile (≥ 0.11 mm) .

    • Reasoning: Nitrile provides excellent abrasion resistance against solids. The compound is not expected to permeate nitrile in solid form.[2]

  • Solution Handling (DCM/Chloroform): Silver Shield™ (Laminate) or PVA .

    • Reasoning: If dissolved in halogenated solvents (common for this reagent), standard nitrile degrades in <5 minutes. You must use a laminate liner.

  • Solution Handling (DMSO/Methanol): Butyl Rubber or Thick Nitrile (≥ 0.2 mm) .

    • Reasoning: DMSO enhances skin permeability; thicker barriers are required to prevent carrier-mediated absorption.

Respiratory & Eye Protection[3][4][5][6][7]
  • Eyes: Chemical Goggles (ANSI Z87.1 / EN 166). Safety glasses are insufficient due to the risk of fine dust migration.

  • Respiratory: If working outside a fume hood (not recommended), a P95/P3 Half-Mask Respirator is required.

Operational Protocol: Safe Weighing & Solubilization

This workflow minimizes exposure during the most critical phase: transferring the dry solid.

WeighingProtocol Start Start: Remove form 2-8°C Storage Equilibrate Equilibrate to RT (Desiccator) Prevents condensation Start->Equilibrate Wait 30 mins HoodPrep Transfer to Fume Hood Activate Ionizer Equilibrate->HoodPrep Weighing Weighing Step Use Anti-static Spatula HoodPrep->Weighing Dissolve Immediate Solubilization Add Solvent to Vial Weighing->Dissolve Minimize Dust Waste Disposal of Solid Waste (Halogenated Stream) Weighing->Waste Contaminated Wipes End Reaction Ready Dissolve->End Proceed to Reaction

Figure 1: Safe handling workflow for moisture-sensitive halogenated solids. Note the equilibration step to prevent hydrolysis.

Step-by-Step Procedure
  • Thermal Equilibration: Remove the container from the refrigerator (2-8°C) and place it in a desiccator at room temperature for 30 minutes.

    • Why? Opening a cold bottle introduces atmospheric moisture, which condenses on the solid, accelerating hydrolysis of the ester [1].

  • Static Neutralization: Inside the fume hood, pass an anti-static gun over the weighing boat and the spatula.

    • Why? Prevents the lightweight powder from repelling off the spatula and becoming airborne.

  • Transfer: Weigh the required amount. Immediately reseal the stock container with Parafilm to ensure an airtight seal.

  • Solubilization: Add the reaction solvent (e.g., DCM, DMF) directly to the weighing vial/flask to trap any dust in the liquid phase before moving the vessel.

Emergency Response & Spill Management

Scenario: You have spilled 500 mg of solid powder inside the fume hood.

  • Stop & Assess: Do not rush. The compound is not volatile, so the immediate airborne risk is low unless disturbed.

  • Dry Cleanup (Preferred):

    • Cover the spill with a chemically inert absorbent pad (dampened slightly with PEG-400 or mineral oil to capture dust).

    • Why? A vacuum cleaner may aerosolize fine particles through the exhaust filter unless it is a HEPA-rated unit designated for hazardous chemicals.

  • Wet Decontamination:

    • Wipe the surface with a 10% Sodium Carbonate (

      
      ) solution.
      
    • Why? The basic solution helps hydrolyze the ester and neutralize the acid byproducts, making the residue more water-soluble for cleanup [2].

  • Disposal: Place all wipes in a Solid Halogenated Waste container.

Waste Disposal & Compliance

This compound contains both Chlorine and Nitrogen.[1][3] It must not be disposed of in general organic waste or down the drain.

Waste StreamClassificationTreatment Method
Solid Waste Hazardous Chemical SolidHigh-temperature incineration (requires scrubber for HCl gas generation).
Liquid Waste Halogenated OrganicSegregate from non-halogenated solvents. Do not mix with strong oxidizers (e.g., Nitric acid waste).
Aqueous Waste Toxic AqueousIf extraction is performed, the aqueous layer must be tested for pH and organic content before disposal.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.